molecular formula C7H9Cl2NO B1356060 2-(Chloromethyl)-5-methoxypyridine hydrochloride CAS No. 82401-91-0

2-(Chloromethyl)-5-methoxypyridine hydrochloride

Cat. No.: B1356060
CAS No.: 82401-91-0
M. Wt: 194.06 g/mol
InChI Key: YUDJKOOHTJPAJH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloromethyl)-5-methoxypyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)-5-methoxypyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-methoxypyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-5-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDJKOOHTJPAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561208
Record name 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1)
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Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82401-91-0
Record name 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methoxypyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-5-methoxypyridine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural features—a reactive chloromethyl group and an electron-donating methoxy group on a pyridine scaffold—make it an exceptionally versatile reagent. This guide provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of proton pump inhibitors (PPIs). The information herein is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

2-(Chloromethyl)-5-methoxypyridine hydrochloride is the hydrochloride salt of its free base, 2-(chloromethyl)-5-methoxypyridine. The protonation of the pyridine nitrogen enhances the compound's stability and modulates its reactivity, making it a preferred form for storage and handling.

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a methoxy group (-OCH₃). The hydrochloride salt form involves the protonation of the pyridine nitrogen atom, with a chloride counter-ion.

Caption: Chemical structure of 2-(Chloromethyl)-5-methoxypyridine hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for designing experimental protocols, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
Molecular Formula C₇H₉Cl₂NO
Molecular Weight 194.06 g/mol
Appearance White to off-white solid/powder[1][2]
Melting Point ~128-131 °C[3]
Solubility Soluble in water, methanol; slightly soluble in chloroform[2][3]
CAS Number 1000023-38-0

Synthesis and Purification

The synthesis of 2-(chloromethyl)-5-methoxypyridine hydrochloride is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The most common laboratory-scale synthesis starts from the corresponding hydroxymethyl precursor.

Synthetic Pathway: Chlorination of 2-(Hydroxymethyl)-5-methoxypyridine

The primary transformation is the conversion of a primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Synthesis_Pathway start 2-(Hydroxymethyl)-5-methoxypyridine product 2-(Chloromethyl)-5-methoxypyridine Hydrochloride start->product Chlorination (exothermic) reagent Thionyl Chloride (SOCl₂) in Dichloromethane (DCM) reagent->start

Caption: General synthetic scheme for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted based on laboratory safety standards and available equipment.

Objective: To synthesize 2-(chloromethyl)-5-methoxypyridine hydrochloride.

Materials:

  • 2-(Hydroxymethyl)-5-methoxypyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(hydroxymethyl)-5-methoxypyridine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction with thionyl chloride is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent thermal decomposition, and minimize the formation of undesired byproducts.

  • Reagent Addition: Add thionyl chloride (1.05-1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30-45 minutes.

    • Rationale: Dropwise addition ensures that the heat generated can be effectively dissipated by the cooling bath, preventing a dangerous thermal runaway. The slight excess of thionyl chloride ensures complete conversion of the starting alcohol.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting solid residue is the crude hydrochloride salt.

  • Purification:

    • Suspend the crude solid in hexane and stir vigorously for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold hexane to remove any non-polar impurities.

    • Dry the purified white solid under vacuum.

    • Rationale: This process, known as trituration, effectively removes unreacted starting material and other organic-soluble impurities. The hydrochloride salt is insoluble in non-polar solvents like hexane, allowing for its selective isolation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A singlet for the -CH₂Cl protons (~4.7 ppm).- A singlet for the -OCH₃ protons (~3.9 ppm).- Aromatic protons on the pyridine ring with characteristic shifts and coupling patterns.
¹³C NMR - A signal for the chloromethyl carbon (~45 ppm).- A signal for the methoxy carbon (~56 ppm).- Signals for the aromatic carbons of the pyridine ring.
FT-IR (KBr) - C-H stretching (aromatic and aliphatic).- C=N and C=C stretching from the pyridine ring.- C-O stretching from the methoxy group.- C-Cl stretching.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.

Note: Exact chemical shifts (ppm) may vary depending on the solvent and instrument used.

The combination of these techniques provides a comprehensive fingerprint of the molecule, confirming the presence of all key functional groups and the overall structural integrity.[4]

Applications in Drug Development

The primary utility of 2-(chloromethyl)-5-methoxypyridine hydrochloride lies in its function as an electrophilic building block. The chloromethyl group is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.

Mechanism of Action in Nucleophilic Substitution

The compound readily participates in Sₙ2 reactions. A nucleophile (e.g., a thiol, amine, or alcohol) attacks the carbon of the chloromethyl group, displacing the chloride ion.

SN2_Mechanism sub Py-CH₂-Cl ts [Nu---CH₂(Py)---Cl]⁻ sub->ts nuc Nu:⁻ nuc->ts Attack prod Py-CH₂-Nu ts->prod Bond Formation leaving Cl⁻ ts->leaving Bond Breaking

Caption: Generalized Sₙ2 reaction mechanism involving the title compound.

Case Study: Synthesis of Proton Pump Inhibitors (PPIs)

2-(Chloromethyl)-5-methoxypyridine hydrochloride and its analogs are critical intermediates in the synthesis of widely used anti-ulcer drugs like omeprazole and esomeprazole.[5][6] In this synthesis, the pyridine derivative is coupled with a benzimidazole thiol derivative.

The reaction involves the deprotonation of the thiol on the benzimidazole core to form a potent thiolate nucleophile. This nucleophile then attacks the electrophilic chloromethyl group of the pyridine intermediate, forming the key thioether linkage that constitutes the backbone of the final drug molecule.[5][6] This coupling reaction is a cornerstone of PPI manufacturing.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile rubber is recommended), and a lab coat.[2][8] Avoid creating dust.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. An inert atmosphere is recommended for long-term storage.[3]

Conclusion

2-(Chloromethyl)-5-methoxypyridine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and development. Its well-defined reactivity, established synthetic routes, and critical role in the production of essential medicines underscore its importance. This guide has provided a comprehensive overview of its core technical aspects, from synthesis to application, equipping researchers with the knowledge needed to leverage this versatile molecule effectively and safely in their scientific pursuits.

References

  • Preparation of 2-chloro-5-methylpyridine.
  • 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE 75342-33-5 wiki. Guidechem.
  • 2-Methyl-5-chloromethylpyridine, HCl. CymitQuimica.
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 135431698. PubChem.
  • 2-(Chloromethyl)-5-methoxypyridine hydrochloride. Sigma-Aldrich.
  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 23313795. PubChem.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? FAQ.
  • 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000. PubChem - NIH.
  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Apollo Scientific.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. ChemicalBook.

Sources

Technical Whitepaper: 2-(Chloromethyl)-5-methoxypyridine Hydrochloride (CAS 82401-91-0)

[1]

Executive Summary

2-(Chloromethyl)-5-methoxypyridine hydrochloride (CAS 82401-91-0) is a high-value electrophilic pyridine scaffold used extensively in the synthesis of benzimidazole-based therapeutics. It serves as a critical intermediate in the development of Proton Pump Inhibitors (PPIs), acting as the alkylating agent for 2-mercaptobenzimidazoles. Beyond its primary role in generating active pharmaceutical ingredients (APIs), it is indispensable for synthesizing reference standards for impurity profiling (e.g., Omeprazole Impurity XI) and exploring novel COX-2 inhibitors. This guide details its physicochemical properties, optimized synthesis protocols, reaction engineering, and safety handling.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

This compound is a hydrochloride salt, rendering it hygroscopic and prone to hydrolysis if not stored under controlled conditions. Its reactivity is driven by the electron-deficient chloromethyl group at the 2-position, activated by the pyridine nitrogen.

PropertySpecification
IUPAC Name 2-(Chloromethyl)-5-methoxypyridine hydrochloride
CAS Number 82401-91-0
Molecular Formula C₇H₈ClNO[1][2][3][4] · HCl (C₇H₉Cl₂NO)
Molecular Weight 194.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 128–132 °C (Decomposes)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.
Stability Hygroscopic; hydrolyzes to 2-hydroxymethyl-5-methoxypyridine in moist air.
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen), desiccated.

Synthesis & Production Engineering

The industrial synthesis of 2-(Chloromethyl)-5-methoxypyridine hydrochloride typically proceeds via the chlorination of its alcohol precursor. The following protocol emphasizes a "Green Chemistry" approach, minimizing chlorinated solvent waste by utilizing toluene as the reaction medium.

Synthetic Pathway

The synthesis involves the nucleophilic substitution of the hydroxyl group on 2-hydroxymethyl-5-methoxypyridine using thionyl chloride (

SynthesisPathwayPrecursor2-Hydroxymethyl-5-methoxypyridineIntermediateChlorosulfiteIntermediatePrecursor->Intermediate Toluene, 0-5°CReagentThionyl Chloride(SOCl2)Reagent->IntermediateProduct2-(Chloromethyl)-5-methoxypyridineHydrochlorideIntermediate->Product Heat, -SO2ByproductsSO2 (g) + HCl (g)Intermediate->Byproducts

Figure 1: Chlorination pathway via Thionyl Chloride. The reaction proceeds through an unstable chlorosulfite intermediate which decomposes to release sulfur dioxide and the target chloride.

Optimized Experimental Protocol

Objective: Synthesis of 10g of 2-(Chloromethyl)-5-methoxypyridine hydrochloride.

  • Preparation: Charge a dry 250 mL 3-neck round-bottom flask with 2-hydroxymethyl-5-methoxypyridine (8.5 g, 61 mmol) and anhydrous Toluene (85 mL) .

  • Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. Ensure vigorous stirring.

  • Addition: Add Thionyl Chloride (8.7 g, 73 mmol) dropwise over 30 minutes via an addition funnel. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. If precipitation is slow, heat to 40 °C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Filter the precipitated hydrochloride salt under an inert atmosphere (nitrogen blanket).

    • Wash the cake with cold Toluene (2 x 10 mL) followed by cold Hexane (10 mL).

  • Drying: Dry the solid in a vacuum oven at 35 °C for 4 hours.

    • Yield Expectation: 90–95% (10.8–11.4 g).

Applications in Drug Development[2][6]

Proton Pump Inhibitor (PPI) Synthesis

The primary utility of CAS 82401-91-0 is as an electrophile in the synthesis of sulfinyl-benzimidazole drugs. It reacts with 2-mercapto-5-methoxybenzimidazole to form the sulfide precursor, which is subsequently oxidized to the sulfoxide (active PPI).

Key Reaction: Thioether Formation

  • Nucleophile: 2-Mercapto-5-methoxybenzimidazole (CAS 37052-78-1)

  • Electrophile: 2-(Chloromethyl)-5-methoxypyridine HCl[1]

  • Base: NaOH or

    
     (essential to neutralize the HCl salt and generate the thiolate anion).
    

ReactionWorkflowStart12-Mercapto-5-methoxybenzimidazoleBaseBase (NaOH/MeOH)Start1->BaseStart22-(Chloromethyl)-5-methoxypyridine HCl(CAS 82401-91-0)Start2->BaseSulfideSulfide Intermediate(Thioether)Base->Sulfide Nucleophilic Substitution(S-Alkylation)OxidationOxidation (mCPBA or H2O2)Sulfide->Oxidation Controlled OxidationFinalDrugSulfoxide API(PPI Analog/Impurity)Oxidation->FinalDrug Enantioselective Synthesis

Figure 2: Workflow for coupling CAS 82401-91-0 with benzimidazole thiols to generate PPI scaffolds.

Impurity Profiling (Omeprazole Impurity XI)

In the manufacturing of Omeprazole and Esomeprazole, the presence of 5-methoxy isomers is a critical quality attribute. CAS 82401-91-0 is used to synthesize Omeprazole Impurity XI (European Pharmacopoeia standard), allowing QC labs to quantify this specific byproduct in commercial drug batches.

Safety, Handling, and Stability

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr. 1B H314: Causes severe skin burns and eye damage.Wear chemical-resistant gloves (Nitrile) and face shield.
Acute Tox. 4 H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Reactivity Reacts violently with water/moisture.Handle in a fume hood; store in desiccator.

Critical Handling Note: The hydrochloride salt releases HCl gas upon exposure to moisture. Always open containers in a well-ventilated fume hood. In case of spill, neutralize with sodium bicarbonate before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14517153: 2-(Chloromethyl)-5-methoxypyridine.[5] Retrieved from [Link][5]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (Related Structure Safety Data). Retrieved from [Link]

  • Google Patents.Process for the preparation of 2-chloromethyl-pyridine derivatives (US5116993A).

Technical Monograph: 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Critical Parameters, Synthesis, and Stability in Drug Development

Chemical Identity & Molecular Weight Analysis

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a specialized heterocyclic building block used primarily as an alkylating agent in medicinal chemistry.[1] It serves as a critical intermediate for introducing the 5-methoxypyridine moiety into larger pharmacophores, particularly in the development of G-protein coupled receptor (GPCR) agonists and analogs of proton pump inhibitors (PPIs).[1]

Quantitative Profile

The precise molecular weight is fundamental for stoichiometric calculations in GMP synthesis.[1] The hydrochloride salt form is utilized to mitigate the inherent instability of the free base.[1]

ParameterValueNotes
Molecular Weight 194.06 g/mol Anhydrous HCl salt basis.[1]
Free Base MW 157.60 g/mol C7H8ClNO (Unstable oil).[1]
Stoichiometric Factor 0.81Conversion factor (Free Base / Salt).[1]
Molecular Formula C

H

Cl

NO
C

H

ClNO[1] · HCl
CAS Number 120276-36-0 / 82401-91-0Note: CAS varies by hydration/salt state.[1]
Appearance White to off-white solidHygroscopic crystalline powder.[1]
Isotopic Mass Distribution (Mass Spectrometry)

For identification via LC-MS, the presence of two chlorine atoms (one organic, one ionic counterion) creates a distinct isotopic pattern.[1]

  • Monoisotopic Mass (Cation): 157.03 Da (

    
    Cl)[1]
    
  • M+2 Peak: ~159.03 Da (approx. 33% intensity of base peak due to

    
    Cl natural abundance).[1]
    

Structural Context & Differentiation

CRITICAL WARNING: Researchers frequently confuse this molecule with the structurally similar intermediates used for blockbuster PPIs (Omeprazole/Rabeprazole).[1]

  • Target Molecule: 2-(Chloromethyl)-5-methoxypyridine (Used in novel research, e.g., FPR2 agonists).[1]

  • Omeprazole Intermediate: 2-(Chloromethyl)-4 -methoxy-3,5-dimethyl pyridine.[1][2][3][4]

  • Rabeprazole Intermediate: 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy) pyridine.[1]

Implication: Using the 5-methoxy isomer (this topic) instead of the 4-methoxy/dimethyl variants will result in a regioisomer with significantly different electronic properties and biological activity.[1]

Synthesis & Reaction Mechanism

The synthesis of 2-(chloromethyl)-5-methoxypyridine hydrochloride is most reliably achieved via the deoxychlorination of its alcohol precursor using thionyl chloride (


).[1] This method converts the hydroxyl group to a chloride while simultaneously forming the stable hydrochloride salt.[1]
Reaction Scheme (DOT Visualization)

Synthesis Alcohol Precursor: 2-(Hydroxymethyl)- 5-methoxypyridine Intermediate Intermediate: Alkoxychlorosulfite Alcohol->Intermediate Nucleophilic Attack Reagent Reagent: Thionyl Chloride (SOCl2) Reagent->Intermediate Product Product: 2-(Chloromethyl)-5-methoxypyridine Hydrochloride Intermediate->Product SNi or SN2 (-SO2) Byproducts Byproducts: SO2 (gas) + HCl Intermediate->Byproducts

Caption: Deoxychlorination pathway converting the alcohol precursor to the stable hydrochloride salt.[1]

Detailed Protocol

Reagents:

  • 2-Hydroxymethyl-5-methoxypyridine (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.2 – 1.5 eq)[1]
    
  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Procedure:

  • Dissolution: Dissolve the alcohol precursor in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.[1][5]
    
  • Addition: Add

    
     dropwise to control the exotherm. The solution may turn yellow/orange.[1]
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Note: The chloride hydrolyzes back to alcohol on silica; use non-aqueous monitoring if possible, or observe spot shift).[1]

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure.
    
  • Crystallization: The residue is often an oil that crystallizes upon trituration with diethyl ether or hexane.[1]

  • Isolation: Filter the solid hydrochloride salt under nitrogen. Store immediately at -20°C.

Stability Mechanics: The "Self-Alkylation" Risk

The 2-chloromethylpyridine class is notoriously unstable as a free base.[1]

Degradation Mechanism

In the free base form, the pyridine nitrogen is nucleophilic.[1] It can attack the electrophilic carbon of the chloromethyl group on a neighboring molecule.[1] This leads to rapid intermolecular polymerization, forming a dark, tar-like quaternary ammonium salt.

Why the HCl Salt is Mandatory: Protonating the nitrogen (


) removes its nucleophilicity, effectively "capping" the self-reaction pathway.[1]
  • Shelf Life (Salt): >1 year at -20°C (desiccated).[1]

  • Shelf Life (Free Base): <24 hours at Room Temp (rapid darkening).[1]

Handling Precautions
  • Hygroscopicity: The HCl salt readily absorbs atmospheric moisture.[1] Hydrolysis yields the alcohol and HCl, degrading purity.[1]

  • Vesicant Nature: Like nitrogen mustards, chloromethylpyridines are potent alkylating agents.[1] They are skin irritants and potential sensitizers.[1] Handle in a fume hood.

Application Logic: Alkylation Workflow

This molecule is primarily used to append the 5-methoxypyridin-2-yl-methyl group to nucleophiles (amines, thiols, or phenoxides).[1]

General Coupling Workflow (DOT Visualization)

Coupling Salt Reagent: 2-(Chloromethyl)-5-methoxy pyridine HCl FreeBase In-Situ Species: Free Base (Reactive) Salt->FreeBase Neutralization (Base added) Nucleophile Nucleophile: (e.g., Amine, Thiol) Product Coupled Product Nucleophile->Product Base Base: (e.g., K2CO3, NaH, TEA) Base->FreeBase FreeBase->Product SN2 Attack (Fast)

Caption: The HCl salt must be neutralized in situ to liberate the reactive electrophile for coupling.

Case Study: FPR2 Agonist Synthesis

In the development of Formyl Peptide Receptor 2 (FPR2) agonists, this specific isomer is used to synthesize ureidopropanamide derivatives.[1][6] The 2-chloromethyl-5-methoxypyridine is reacted with a cyclohexyl amine scaffold.[1] The 5-methoxy group provides specific steric and electronic interactions within the receptor pocket that differ from the 4-methoxy analogs [1].[1]

References

  • Cilibrizzi, A. et al. (2012).[1] Novel 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides as Selective Agonists of Human Formyl-Peptide Receptor 2.[1] Journal of Medicinal Chemistry, 55(10), 4711–4727.

  • Sigma-Aldrich. (2024).[1] 2-(Chloromethyl)-5-methoxypyridine hydrochloride Product Sheet. [1]

  • PubChem. (2024).[1] 2-(Chloromethyl)-5-methoxypyridine hydrochloride Compound Summary. National Library of Medicine.[1]

  • Katritzky, A. R. (2010).[1][7] Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for pyridine reactivity and benzylic halide instability).

Sources

Technical Monograph: 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthesis, and Handling of a Critical Pyridine Intermediate

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Chloromethyl)-5-methoxypyridine hydrochloride .[1] While frequently conflated with the structurally similar Omeprazole intermediate (2-chloromethyl-3,5-dimethyl-4-methoxypyridine), this specific 2,5-disubstituted pyridine represents a distinct chemical entity used in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and specific proton pump inhibitor (PPI) analogs.[1]

This document outlines the IUPAC nomenclature, validated synthetic protocols, and the critical stability mechanisms that mandate its storage as a hydrochloride salt.

Part 1: Structural Identity & Nomenclature[1][2]

IUPAC Nomenclature Breakdown

The systematic name 2-(chloromethyl)-5-methoxypyridine hydrochloride is derived via the following priority rules:

  • Parent Heterocycle: Pyridine (six-membered ring containing one nitrogen).[1]

  • Numbering: The nitrogen atom is assigned position 1. Numbering proceeds toward the substituents to give them the lowest possible locants.[2]

    • The chloromethyl group is at position 2.[3][4][5]

    • The methoxy group is at position 5.

  • Alphabetization: Substituents are listed alphabetically ("chloromethyl" before "methoxy").

  • Salt Form: The "hydrochloride" suffix indicates the protonation of the pyridine nitrogen by HCl, forming a pyridinium salt.

Chemical Structure:

  • Formula:

    
     (Salt) / 
    
    
    
    (Free Base)
  • Molecular Weight: 194.06 g/mol (Salt)

  • SMILES: COc1cnc(CCl)cc1.Cl

The "Free Base" Instability Trap

A critical property of 2-(chloromethyl)pyridines is their inherent instability as free bases. The pyridine nitrogen is nucleophilic, while the chloromethyl group is electrophilic. In the free base form, the molecule undergoes rapid intermolecular self-alkylation, leading to the formation of dark, insoluble polypyridinium tars.

The Hydrochloride Solution: Protonating the pyridine nitrogen with HCl drastically reduces its nucleophilicity, effectively "capping" the reactive site and preventing polymerization. This is why the commercial and stored form is exclusively the hydrochloride salt.

Part 2: Synthetic Pathways & Mechanism[1]

The synthesis of 2-(chloromethyl)-5-methoxypyridine hydrochloride typically proceeds via the chlorination of its alcohol precursor, (5-methoxypyridin-2-yl)methanol .[1]

Reaction Workflow Visualization

The following diagram illustrates the standard synthetic route using Thionyl Chloride (


), highlighting the critical transition from the alcohol to the stable salt.

SynthesisPath Start Precursor: (5-methoxypyridin-2-yl)methanol Reagent Reagent: SOCl2 (Thionyl Chloride) Solvent: DCM Start->Reagent Dissolution Inter Intermediate: Alkoxy-sulfinyl chloride Reagent->Inter Nucleophilic Attack Product Target Product: 2-(Chloromethyl)-5-methoxypyridine HCl (Precipitate) Inter->Product SN2 Substitution (In-situ HCl capture) Waste Byproducts: SO2 (gas) + HCl (gas) Inter->Waste Elimination

Caption: Figure 1. Conversion of hydroxymethyl precursor to chloromethyl hydrochloride salt via thionyl chloride mediated substitution.[6]

Mechanistic Insight (SNi vs SN2)

While thionyl chloride reactions often proceed via an internal return mechanism (SNi) retaining stereochemistry, the primary driver here is the formation of a good leaving group (chlorosulfite).

  • Activation: The alcohol oxygen attacks the sulfur of

    
    , displacing a chloride ion and forming a chlorosulfite intermediate.
    
  • Substitution: The displaced chloride ion attacks the benzylic-like carbon at the 2-position.

  • Salt Formation: The pyridine ring, being basic, immediately captures the generated HCl, precipitating the product directly from non-polar solvents (like dichloromethane or toluene) as the hydrochloride salt.

Part 3: Experimental Protocol (Self-Validating)

Safety Warning: Thionyl chloride is corrosive and releases toxic gases (


, 

). The product is a potent alkylating agent (vesicant). All operations must occur in a fume hood.
Materials
  • (5-methoxypyridin-2-yl)methanol (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.2 - 1.5 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)

  • Nitrogen atmosphere[1]

Step-by-Step Methodology
  • Setup: Charge a dry 3-neck round-bottom flask with (5-methoxypyridin-2-yl)methanol and anhydrous DCM (10 mL/g). Cool the solution to 0°C under nitrogen flow.

  • Addition: Add

    
     dropwise via an addition funnel over 30 minutes. Observation: Gas evolution (
    
    
    
    /
    
    
    ) will be observed; ensure the scrubber is active.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Validation Point: Monitor by TLC (System: 5% MeOH in DCM). The starting alcohol spot (

      
       ~0.3) should disappear.
      
  • Workup (The Critical Step):

    • Do NOT perform an aqueous workup (water will degrade the product back to the alcohol or hydrolyze the chloride).

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Add dry diethyl ether or hexane to induce precipitation of the hydrochloride salt.

  • Isolation: Filter the white to off-white solid under nitrogen. Wash with cold ether. Dry under vacuum.

Quantitative Data Summary
ParameterSpecificationNotes
Appearance White/Off-white crystalline solidDarkening indicates free-base degradation.[1]
Melting Point 125°C - 130°C (Decomposes)Sharp range indicates high purity.[1]
Yield 85% - 95%Loss usually occurs during filtration if particles are too fine.[1]
Storage -20°C, DesiccatedHighly hygroscopic and hydrolytically unstable.[1]

Part 4: Reactivity & Applications[1]

Reactivity Profile

The 2-chloromethyl group is highly activated for Nucleophilic Substitution (


) due to the electron-withdrawing nature of the pyridine ring (acting similarly to a nitro-benzene ring in benzyl chlorides).[1]

Common Reactions:

  • Thiolysis: Reaction with mercaptans (e.g., in PPI synthesis) to form thioethers.

  • Aminolysis: Reaction with amines to build secondary/tertiary amine ligands.

Reactivity & Stability Diagram

Reactivity Salt 2-(Chloromethyl)-5-methoxypyridine HCl (Stable Storage Form) FreeBase Free Base Species (Transient/Reactive) Salt->FreeBase Neutralization (pH > 7) Polymer Polypyridinium Tars (Degradation Product) FreeBase->Polymer Self-Alkylation (Rapid) Product Functionalized Pyridine (Drug Intermediate) FreeBase->Product Nucleophilic Attack (Controlled Rxn) Nucleophile Target Nucleophile (R-SH, R-NH2) Nucleophile->Product + Reagent

Caption: Figure 2. Stability vs. Reactivity map. Neutralization must only occur in the presence of the target nucleophile to avoid polymerization.

References

  • PubChem. (n.d.). 2-(Chloromethyl)-5-methylpyridine hydrochloride.[1][3] National Library of Medicine.[3] Retrieved January 31, 2026, from [Link](Note: Cited as the primary structural analog reference for 2,5-disubstituted chloromethyl pyridines).

  • Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms. Retrieved January 31, 2026, from [Link](Note: Grounding for the stability mechanisms of hydrochloride salts).

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Navigating the Solubility Landscape of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride in Organic Solvents.

This in-depth technical guide provides a thorough exploration of the solubility characteristics of 2-(Chloromethyl)-5-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach, combining theoretical principles, predictive modeling, and practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively published, this guide equips professionals with the necessary tools to predict, determine, and understand its behavior in various organic solvents.

Understanding the Molecular Blueprint: Physicochemical Properties

2-(Chloromethyl)-5-methoxypyridine hydrochloride possesses a molecular structure that dictates its interactions with different solvents. As a hydrochloride salt of a pyridine derivative, it exhibits both ionic and organic characteristics. The protonated pyridine ring imparts a significant degree of polarity and the potential for strong electrostatic interactions, while the chloromethyl and methoxy groups contribute to its organic nature. This duality is central to its solubility profile.

Key Molecular Characteristics:

  • Ionic Nature: The hydrochloride salt form means the compound exists as an ion pair in the solid state and can dissociate in polar solvents. This ionic character generally favors solubility in polar solvents capable of solvating the charged species.[1]

  • Polarity: The presence of nitrogen and oxygen atoms, along with the chlorine atom, introduces polar covalent bonds, contributing to the overall polarity of the molecule.

  • Hydrogen Bonding: The protonated pyridine nitrogen can act as a hydrogen bond donor, while the methoxy oxygen and the chloride anion can act as hydrogen bond acceptors. The ability to form hydrogen bonds is a crucial factor in its solubility in protic solvents.

  • Molecular Size and Shape: The relatively small and rigid structure of the molecule influences how effectively solvent molecules can pack around it.[2]

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] For an ionic compound like 2-(Chloromethyl)-5-methoxypyridine hydrochloride, the dissolution process involves overcoming the lattice energy of the crystal and the solvation of the resulting ions by the solvent molecules.[1]

Factors Influencing Solubility:

  • Solvent Polarity: Highly polar solvents are generally better at solvating the pyridinium and chloride ions, thus favoring solubility.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) that can donate and accept hydrogen bonds will interact favorably with the solute. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

  • Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, promoting dissociation and solubility.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

Solvent ClassPredicted SolubilityRationale
Protic Polar (e.g., Methanol, Ethanol)HighStrong hydrogen bonding and high polarity effectively solvate the ions.
Aprotic Polar (e.g., DMSO, DMF)Moderate to HighHigh polarity and ability to act as hydrogen bond acceptors favor dissolution.
Low Polarity (e.g., Dichloromethane, Chloroform)Low to ModerateLimited ability to solvate ions, but some interaction with the organic part of the molecule is possible.
Non-Polar (e.g., Toluene, Hexane)Very LowIncapable of effectively solvating the ions, leading to poor solubility.

Predictive Approaches to Solubility: A Computational Toolkit

In the absence of extensive experimental data, computational models offer a powerful means to estimate solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5][6] The principle is that substances with similar HSP values are likely to be miscible.[4][6]

The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Workflow for HSP-based Solubility Prediction:

hsp_workflow cluster_input Inputs cluster_process Calculation cluster_output Prediction solute HSP of Solute (δD_solute, δP_solute, δH_solute) calc Calculate Ra: sqrt(4(δD_solute - δD_solvent)^2 + (δP_solute - δP_solvent)^2 + (δH_solute - δH_solvent)^2) solute->calc solvent HSP of Solvent (δD_solvent, δP_solvent, δH_solvent) solvent->calc prediction Solubility Prediction (Smaller Ra = Higher Solubility) calc->prediction cosmo_rs_workflow cluster_input Inputs cluster_process Quantum Chemistry & Statistical Thermodynamics cluster_output Output solute_structure 3D Structure of Solute qc_calc Quantum Chemical Calculation (COSMO) solute_structure->qc_calc solvent_structure 3D Structure of Solvent solvent_structure->qc_calc st_calc Statistical Thermodynamics (COSMO-RS) qc_calc->st_calc solubility Quantitative Solubility Prediction (e.g., in mol/L) st_calc->solubility solubility_experiment_workflow prep 1. Add Excess Solute to Vials solvent_add 2. Add Known Amount of Solvent prep->solvent_add equilibrate 3. Equilibrate with Agitation (Constant Temperature) solvent_add->equilibrate phase_sep 4. Allow Solids to Settle equilibrate->phase_sep sample 5. Sample and Filter Supernatant phase_sep->sample dilute 6. Dilute Sample sample->dilute quantify 7. Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate 8. Calculate Solubility quantify->calculate

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)
Methanol25Experimental Value
Ethanol25Experimental Value
Isopropanol25Experimental Value
Acetone25Experimental Value
Acetonitrile25Experimental Value
Dichloromethane25Experimental Value
Toluene25Experimental Value

Conclusion

The solubility of 2-(Chloromethyl)-5-methoxypyridine hydrochloride in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a comprehensive framework for understanding and determining this property. By integrating theoretical principles with predictive modeling and robust experimental protocols, researchers can confidently navigate the solubility landscape of this important pharmaceutical intermediate, enabling more efficient process development and formulation design.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11694258, 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • Klamt, A. (2011). The COSMO-RS method for prediction of activity coefficients in liquid mixtures. Annual Review of Chemical and Biomolecular Engineering, 2, 399-418.
  • ResearchGate. (n.d.). Fig. 3 COSMO-RS predictions plotted versus experimental values of the.... Retrieved from [Link]

  • Wikipedia. (2023, December 19). Hansen solubility parameter. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 40(10), 8769-8778.
  • Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • NICEATM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • American Chemical Society. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11739-11786.
  • ResearchGate. (n.d.). (PDF) Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Retrieved from [Link]

  • Oreate AI. (2026, January 8). The Solubility of Ionic Compounds: A Deep Dive Into Chemistry's Salty Secrets. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 40(10), 8769-8778.
  • Chemical Engineering Transactions. (2022). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. 94, 1063-1068.
  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • ResearchGate. (n.d.). Hansen solubility parameters (δ) of homopolymers, solvents, and.... Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

  • MIT Open Access Articles. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • PubMed. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

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  • Wikipedia. (2024, January 23). Alkaloid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-methoxypyridine Hydrochloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-(Chloromethyl)-5-methoxypyridine hydrochloride, a pivotal heterocyclic building block in modern organic synthesis and pharmaceutical development. We will delve into its synthesis, fundamental reactivity, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structure, featuring a reactive chloromethyl group at the 2-position and an electron-donating methoxy group at the 5-position, makes it a versatile intermediate for constructing more complex molecular architectures.[1] The hydrochloride salt form enhances its stability and handling characteristics, making it suitable for large-scale industrial applications.

Its primary importance lies in its role as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[2] Understanding the chemistry of this compound is essential for optimizing synthetic routes and developing novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2-(Chloromethyl)-5-methoxypyridine hydrochloride is fundamental for its effective use in a laboratory or industrial setting.

PropertyValueSource
IUPAC Name 2-(chloromethyl)-5-methoxypyridine;hydrochloridePubChem[3]
Molecular Formula C₇H₈ClNO · HClPubChem[3]
Molecular Weight 194.06 g/mol PubChem[3]
Appearance White to off-white solid/powderChemicalBook[4]
Melting Point 128-131 °C (lit.)ChemicalBook[4]
Solubility Soluble in water. Sparingly soluble in methanol, slightly soluble in chloroform.ChemicalBook[4]
CAS Number 7379-35-3 (for HCl salt)PubChem[3]
Storage Inert atmosphere, Room Temperature. Recommended cool and dark place, <15°C.ChemicalBook[4], TCI

Synthesis of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

The synthesis of this key intermediate can be achieved through several routes. The choice of method often depends on the availability of starting materials, scalability, cost, and environmental considerations. The most prevalent and industrially relevant method involves the chlorination of the corresponding hydroxymethylpyridine precursor.

Primary Synthetic Route: Chlorination of 2-(Hydroxymethyl)-5-methoxypyridine

This is the most direct and widely adopted method. The hydroxyl group of 2-(Hydroxymethyl)-5-methoxypyridine is readily converted to a chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

  • Chlorinating Agent: Thionyl chloride is preferred over agents like phosphorus oxychloride or phosgene because the reaction proceeds under mild conditions and the byproducts are gaseous, driving the reaction to completion.[2] Alternative greener methods may utilize triphosgene in a suitable solvent like toluene.[2]

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or toluene is used to prevent side reactions with the solvent.[2][4]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., -5 to 10°C) during the dropwise addition of the chlorinating agent to control the exothermic reaction and minimize the formation of impurities.[2][5] The reaction is then allowed to proceed at room temperature.[4]

  • Work-up: After the reaction, the solvent is removed under reduced pressure. The resulting hydrochloride salt is often precipitated by suspending the residue in a non-polar solvent like hexane or isopropyl alcohol, followed by filtration.[4][5]

  • Preparation: In a three-necked flask equipped with a stirrer and under an argon atmosphere, dissolve 2-hydroxymethyl-5-methoxypyridine (1.0 eq) in dichloromethane.[4]

  • Reaction: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of thionyl chloride (1.05-1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the internal temperature.[4]

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

  • Purification: Suspend the resulting solid residue in hexane or chilled isopropyl alcohol.[4][5]

  • Final Product: Collect the solid product by filtration, wash with the same solvent, and dry in a vacuum oven to afford 2-(Chloromethyl)-5-methoxypyridine hydrochloride as a white solid.[4]

Synthesis_of_2_Chloromethyl_5_methoxypyridine_HCl cluster_reactants Reactants cluster_product Product 2_hydroxymethyl_5_methoxypyridine 2-(Hydroxymethyl)-5-methoxypyridine product 2-(Chloromethyl)-5-methoxypyridine HCl 2_hydroxymethyl_5_methoxypyridine->product Dichloromethane, 0°C to RT SOCl2 Thionyl Chloride (SOCl₂) SOCl2->product Reactivity_of_2_Chloromethyl_5_methoxypyridine start 2-(Chloromethyl)-5- methoxypyridine product Substituted Product (5-methoxy-pyridin-2-yl)-CH₂-Nu start->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-SH, R-NH₂, R-OH nucleophile->product

Caption: General reactivity of the chloromethyl group.

Core Application: Synthesis of Proton Pump Inhibitors (PPIs)

The most prominent application of 2-(Chloromethyl)-5-methoxypyridine hydrochloride and its analogs is in the synthesis of proton pump inhibitors (PPIs). [2]These drugs, including omeprazole, esomeprazole, and tenatoprazole, are widely used to treat peptic ulcers and gastroesophageal reflux disease (GERD). [2][6] In the synthesis of these drugs, the chloromethyl pyridine derivative is coupled with a benzimidazole thiol core. The reaction is a classic nucleophilic substitution where the sulfur atom of the thiol attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new carbon-sulfur bond. This reaction is the cornerstone for assembling the final drug molecule.

PPI_Synthesis_Workflow pyridine 2-(Chloromethyl)-5- methoxypyridine HCl coupling Nucleophilic Substitution pyridine->coupling benzimidazole Benzimidazole Thiol (e.g., 5-methoxy-2-mercapto- 1H-benzimidazole) benzimidazole->coupling intermediate Thioether Intermediate coupling->intermediate oxidation Oxidation (e.g., with m-CPBA) intermediate->oxidation final_drug Final PPI Drug (e.g., Omeprazole) oxidation->final_drug

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Pyridine Thioethers via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Reaction of 2-(Chloromethyl)-5-methoxypyridine hydrochloride with Thiols

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the synthesis of 2-((alkyl/arylthio)methyl)-5-methoxypyridine derivatives. This class of compounds represents a valuable scaffold in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it effectively.

Introduction: The Strategic Importance of Pyridine Thioethers

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions makes it a critical component for molecular recognition at biological targets.[2] The introduction of a flexible thioether linkage to the pyridine core, specifically at the 2-methyl position, provides a versatile vector for probing protein active sites, modulating physicochemical properties like lipophilicity and metabolic stability, and ultimately, enhancing biological activity.

The reaction of 2-(Chloromethyl)-5-methoxypyridine hydrochloride with thiols is a robust and efficient method for creating diverse libraries of these valuable compounds. This guide will detail the mechanistic underpinnings, provide optimized protocols, and discuss the critical parameters that govern the success of this transformation.

Mechanistic Insights: The SN2 Pathway

The core transformation is a bimolecular nucleophilic substitution (SN2) reaction.[4] This is a single-step process where a nucleophile attacks an electrophilic carbon atom, concurrently displacing a leaving group.

Key Components:

  • The Electrophile: 2-(Chloromethyl)-5-methoxypyridine hydrochloride. The chloromethyl group is the electrophilic center. The electron-withdrawing nature of the pyridine ring, although modest for a benzylic-type position, sufficiently activates the adjacent carbon for nucleophilic attack.

  • The Nucleophile: A thiol (R-SH). While thiols are nucleophilic, their conjugate bases, thiolates (R-S⁻) , are significantly more potent.[5] Therefore, the in-situ generation of the thiolate is paramount for reaction efficiency.

  • The Base: The primary role of the base is to deprotonate the thiol, forming the highly reactive thiolate nucleophile.[6] Since the starting material is a hydrochloride salt, the base also serves to neutralize the HCl, liberating the free pyridine base.

  • The Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the substitution.

The reaction proceeds via a backside attack by the thiolate on the carbon atom of the chloromethyl group. This leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.

SN2_Mechanism Figure 1: S-N-2 Reaction Mechanism cluster_reactants Step 1: Thiol Deprotonation cluster_sn2 Step 2: Nucleophilic Attack Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Nucleophile) Thiol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Thiolate_ref R-S⁻ ProtonatedBase H-Base⁺ Electrophile 2-(Chloromethyl)-5- methoxypyridine Product Pyridine Thioether Electrophile->Product LeavingGroup Cl⁻ Thiolate_ref->Product SN2 Attack

Caption: Figure 1: The two-stage process involving initial deprotonation of the thiol followed by the SN2 displacement of the chloride.

Key Experimental Parameters and Optimization

The success of this synthesis hinges on the careful selection of the base, solvent, and temperature. Understanding the interplay of these factors is crucial for maximizing yield and minimizing side reactions.

ParameterChoice & Rationale
Base Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base. It is sufficiently strong to deprotonate most aliphatic and aromatic thiols without promoting significant side reactions. It is heterogeneous in many organic solvents, which can sometimes lead to longer reaction times but simplifies work-up (filtration).[6] Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the thiol. This can lead to faster reaction rates. However, it is highly reactive with protic solvents (including water) and requires careful handling under an inert atmosphere. Excess NaH must be quenched carefully during work-up.[6] Triethylamine (TEA) or DIPEA: Organic bases that can also be used. They act as both a base for the thiol and an acid scavenger for the hydrochloride. They are homogeneous in most solvents, which can accelerate the reaction.
Solvent Dimethylformamide (DMF) or Acetonitrile (ACN): Polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the thiolate anion, leaving it "naked" and highly nucleophilic.[6] Tetrahydrofuran (THF): A less polar aprotic solvent, often used with stronger bases like NaH.[6] Ethanol (EtOH) or Methanol (MeOH): Polar protic solvents can be used, but they may slow the reaction rate by solvating the nucleophile through hydrogen bonding. However, they are excellent for dissolving the reactants and the base-thiolate salt.
Temperature Room Temperature (20-25 °C): For many reactive thiols, the reaction proceeds efficiently at room temperature, minimizing the risk of side product formation.[6] Elevated Temperature (50-80 °C): For less reactive or sterically hindered thiols, gentle heating can significantly increase the reaction rate.[4] Reaction progress should be monitored closely by TLC or LC-MS to avoid decomposition.
Atmosphere Inert Atmosphere (N₂ or Ar): While not always strictly necessary, conducting the reaction under an inert atmosphere is good practice. It prevents the potential oxidation of the sensitive thiolate anion to form disulfide (R-S-S-R) impurities, which can complicate purification.[7][8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle with extreme care.

General Protocol using Potassium Carbonate

This protocol is robust and suitable for a wide range of aromatic and aliphatic thiols.

Materials:

  • 2-(Chloromethyl)-5-methoxypyridine hydrochloride

  • Thiol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.5 equivalents)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser (if heating), and standard glassware

Procedure:

  • To a round-bottom flask, add 2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.0 eq), the corresponding thiol (1.1 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF (to make a ~0.2 M solution with respect to the starting material).

  • Stir the suspension at room temperature (25 °C) or heat to 50 °C if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol for Less Reactive Thiols using Sodium Hydride

This protocol is recommended when using less nucleophilic or sterically hindered thiols that fail to react under milder conditions.

Materials:

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Thiol (1.1 equivalents)

  • 2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.0 equivalent)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification reagents (as above)

Procedure:

  • Thiolate Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq) in anhydrous THF. Stir for 30 minutes at 0 °C. Hydrogen gas evolution will be observed.

  • Substitution: Add a solution of 2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.0 eq) in anhydrous THF dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-6 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography as described in Protocol 4.1.

Workflow and Characterization

A systematic workflow ensures reproducibility and high purity of the final compound.

Workflow Figure 2: General Experimental Workflow Reagents 1. Reagent Setup - Weigh Pyridine HCl, Thiol, Base - Add anhydrous solvent Reaction 2. Reaction - Stir under N₂ atmosphere - Temp: 25-50°C Reagents->Reaction Monitor 3. Monitoring - TLC or LC-MS - Check for starting material Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Work-up - Quench (if needed) - Extract with EtOAc - Wash with H₂O & Brine Monitor->Workup Complete Purify 5. Purification - Dry over MgSO₄ - Concentrate - Silica Gel Chromatography Workup->Purify Characterize 6. Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) - Purity Analysis (HPLC) Purify->Characterize

Caption: Figure 2: A systematic workflow from reaction setup to final product characterization ensures reproducibility and purity.

Characterization: The identity and purity of the synthesized 2-((alkyl/arylthio)methyl)-5-methoxypyridine should be confirmed by standard analytical techniques:

  • ¹H NMR: Look for the characteristic singlet for the methylene bridge (-S-CH₂-Py) typically appearing between 3.8 and 4.5 ppm, and the singlet for the methoxy group (-OCH₃) around 3.8-3.9 ppm.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product by observing the molecular ion peak [M+H]⁺.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (K₂CO₃ absorbed moisture). 2. Thiol is not acidic enough for the chosen base. 3. Insufficient temperature or reaction time. 4. Poor quality starting material.1. Use freshly dried or new K₂CO₃. 2. Switch to a stronger base like NaH (Protocol 4.2). 3. Gently heat the reaction (e.g., to 50 °C) and monitor over a longer period. 4. Verify the purity of the 2-(Chloromethyl)-5-methoxypyridine hydrochloride by NMR.
Multiple Spots on TLC 1. Formation of disulfide (R-S-S-R) side product. 2. Decomposition of starting material or product.1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 2. Avoid excessive heating. If the product is unstable, perform the reaction at a lower temperature for a longer time.
Difficult Purification 1. Product and starting material have similar Rf values. 2. Presence of non-polar impurities (e.g., mineral oil from NaH).1. Optimize the solvent system for column chromatography; a shallow gradient may be required. 2. If using NaH, perform a pre-wash of the crude material with hexanes to remove the mineral oil before chromatography.

Applications in Drug Discovery

The thioether products derived from this reaction are versatile intermediates and final compounds in drug development programs. The sulfur atom can act as a hydrogen bond acceptor, and the entire side chain can occupy hydrophobic pockets in target proteins.

  • Anticancer Agents: Pyridine thioethers have been investigated as inhibitors of various kinases and as apoptosis inducers. The 2-((arylthio)methyl) moiety can be tailored to target specific enzymatic clefts.[9][10]

  • Antimicrobial Agents: The incorporation of sulfur-containing heterocycles is a known strategy for developing novel antibacterial and antifungal compounds.[3][11]

  • Enzyme Inhibitors: The pyridine thioether scaffold is found in inhibitors of various enzymes, where the sulfur atom may coordinate with metal ions in the active site or form key hydrophobic interactions.

By systematically varying the thiol component, researchers can rapidly generate a diverse chemical library for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.[9][12]

References

  • Vertex AI Search. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane.
  • PMC - PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
  • ResearchGate. (2025). Mechanism of the reactions between chloro(2,2′:6′,2″-terpyridine)platinum(II) and ligands containing a thiol group.
  • ResearchGate. (n.d.). The Chemistry of the Thiol Groups.
  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
  • RSC Publishing. (n.d.). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro.
  • NIH. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • De Gruyter. (n.d.). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.
  • ResearchGate. (2005). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • PubMed. (2009). Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers.
  • PubMed Central. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.
  • ResearchGate. (n.d.). Preparation and Reactions of Trichloromethyl-Substituted Pyridine and Pyrimidine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • PubMed Central - NIH. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
  • PubMed Central. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • MDPI. (n.d.). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • ResearchGate. (n.d.). Thiol alkylations via nucleophilic substitution reactions.
  • Asian Publication Corporation. (2025). A J C A J C.
  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
  • Polymer Chemistry (RSC Publishing). (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?
  • ScienceDirect. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine.
  • PubMed. (2013). Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.
  • Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its utility lies in the reactive chloromethyl group, which serves as an electrophilic handle for the introduction of the 5-methoxypyridin-2-yl)methyl moiety into a wide array of molecular scaffolds. This structural motif is found in a number of pharmacologically active compounds. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the methoxy group can influence solubility and metabolic stability, making this fragment a valuable component in the design of novel therapeutics.

This guide provides a comprehensive overview of the practical considerations and detailed protocols for employing 2-(Chloromethyl)-5-methoxypyridine hydrochloride in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings, reaction optimization strategies, and specific protocols for reactions with common classes of nucleophiles.

Chemical Properties and Reactivity

PropertyValueSource
Molecular FormulaC₇H₉Cl₂NO
Molecular Weight194.06 g/mol
AppearanceWhite to off-white solid
CAS Number82401-91-0 (for hydrochloride)[1]

The reactivity of 2-(Chloromethyl)-5-methoxypyridine hydrochloride is dominated by the benzylic-like chloride, which is susceptible to nucleophilic displacement via an Sₙ2 mechanism. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it a good substrate for reaction with a variety of nucleophiles. The methoxy group at the 5-position is an electron-donating group, which can subtly modulate the reactivity of the pyridine ring itself, but its primary influence is on the overall electronic properties and potential metabolic fate of the final product.

A critical practical consideration is the hydrochloride salt form of the reagent. The protonated pyridine nitrogen renders the compound more stable and easier to handle as a solid. However, for the nucleophilic substitution to proceed, the nucleophile must be sufficiently basic to either deprotonate itself or be used in conjunction with an external base to neutralize the HCl as the reaction progresses. Often, an excess of a suitable base is employed to both neutralize the hydrochloride salt and facilitate the desired substitution reaction.

General Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction using 2-(Chloromethyl)-5-methoxypyridine hydrochloride.

Nucleophilic Substitution Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Nucleophile and Base in Solvent add_reagent Add 2-(Chloromethyl)-5-methoxypyridine hydrochloride start->add_reagent react Stir at Specified Temperature and Time add_reagent->react monitor Monitor Reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

Technical Application Note: Streamlined One-Pot Utilization of 2-(Chloromethyl)-5-methoxypyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the practical, safe, and efficient utilization of 2-(Chloromethyl)-5-methoxypyridine hydrochloride in one-pot heterocyclic couplings.

Executive Summary

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a high-value electrophilic building block used primarily in the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors .[1][2] It serves as the critical donor of the electron-rich 5-methoxy-2-picolyl moiety.[1][2]

While structurally indispensable, this reagent presents significant process challenges:[1][2][3]

  • Instability: The free base (2-chloromethyl-5-methoxypyridine) is unstable and prone to self-polymerization (forming tars) upon storage.[1][2]

  • Safety: It is a potent vesicant and lachrymator.[1][2]

  • Hygroscopicity: The hydrochloride salt is stable but hygroscopic, requiring precise handling to maintain stoichiometry.[1][2]

The Solution: This guide details a One-Pot Biphasic Coupling Protocol . By generating the reactive free base in situ in the presence of the nucleophile, we eliminate isolation steps, maximize yield, and significantly reduce operator exposure to hazardous alkylating agents.[1][2]

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The reaction relies on a Nucleophilic Substitution (


) at the benzylic (picolyl) carbon.[1][2] The process involves two simultaneous equilibria:
  • In-Situ Neutralization: The stable HCl salt is deprotonated by an inorganic base to release the reactive free base.[1][2]

  • Nucleophilic Attack: A thiol or amine nucleophile (activated by the same base) attacks the chloromethyl group.[1][2]

Reaction Scheme (DOT Visualization)

ReactionPathway Salt Reagent (Solid) 2-(Chloromethyl)-5-methoxy pyridine HCl FreeBase Intermediate (Transient) Reactive Free Base Salt->FreeBase Deprotonation (Fast) Base Base (NaOH or K2CO3) Base->FreeBase Product Target Scaffold (Sulfide Intermediate) FreeBase->Product Coupling Polymer Polymerization (Tars) FreeBase->Polymer If isolated/heated Nu Nucleophile (e.g., 2-Mercaptobenzimidazole) Nu->Product SN2 Attack

Figure 1: Mechanistic pathway highlighting the necessity of in situ consumption to prevent polymerization.[1][2]

Detailed Experimental Protocol

Target Application: Synthesis of 2-[[(5-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Generic PPI Precursor).

Reagents & Equipment[1][2][4][6][7]
  • Reagent A: 2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.0 eq)[1][2]

  • Reagent B: 2-Mercaptobenzimidazole (1.0 eq)[1][2]

  • Base: Sodium Hydroxide (NaOH), 2.1 eq (Solid or 50% solution)

  • Solvent: Methanol (MeOH) / Water mixture (4:1 ratio)

  • Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer, Temperature Probe, Drop Funnel.[1][2]

Step-by-Step Methodology

Phase 1: Nucleophile Activation

  • Charge the reaction vessel with Methanol (40 mL) and Water (10 mL) .

  • Add NaOH (2.1 eq) . Note: 2.1 equivalents are strictly required—1.0 eq to neutralize the Pyridine-HCl salt, 1.0 eq to deprotonate the thiol, and 0.1 eq excess to drive kinetics.[1][2]

  • Add 2-Mercaptobenzimidazole (1.0 eq) .[1][2]

  • Stir at 20–25°C for 15 minutes until a clear solution is obtained (formation of the thiolate anion).

Phase 2: Controlled Addition (The "One-Pot" Key) 5. Cool the mixture to 10–15°C . Reason: Lower temperature suppresses the self-polymerization of the pyridine chloride once it is neutralized.[1][2] 6. Dissolve 2-(Chloromethyl)-5-methoxypyridine HCl (1.0 eq) in a minimal amount of water or MeOH (or add as a solid in small portions).

  • Best Practice: Add as a solution via dropping funnel over 30 minutes. This ensures the "Free Base" concentration never spikes, keeping it low relative to the nucleophile.[1]
  • Monitor the internal temperature; do not allow it to exceed 25°C during addition.

Phase 3: Reaction & Workup 8. Allow the reaction to warm to 20–25°C and stir for 2–3 hours. 9. IPC (In-Process Control): Check by HPLC or TLC. The disappearance of the thiol is the primary indicator.[1] 10. Precipitation: Slowly add Water (50 mL) to the reaction mixture. The product (sulfide) is typically hydrophobic and will precipitate out.[1][2] 11. Filtration: Filter the white/off-white solid.[1][2] 12. Wash: Wash the cake with water (to remove NaCl) and cold methanol (to remove impurities). 13. Drying: Vacuum dry at 40°C.

Quantitative Data Summary[1][2]
ParameterSpecification / RangeRationale
Stoichiometry (Base) 2.05 – 2.20 eqCritical for dual neutralization.[1][2] <2.0 eq leads to incomplete reaction.
Temperature (Addition) 10 – 15°CPrevents exothermic runaway and tar formation.[1][2]
Solvent System MeOH/Water (4:1)Balances solubility of ionic reagents and precipitation of product.
Typical Yield 85 – 92%High efficiency due to lack of isolation losses.[1][2]
Purity (HPLC) > 98.5%Impurities (sulfone/sulfoxide) are minimized by inert atmosphere.[1][2]

Process Workflow Diagram

This workflow illustrates the logical flow from raw materials to isolated intermediate, emphasizing safety checkpoints.

Workflow cluster_activation Step 1: Nucleophile Activation cluster_coupling Step 2: Controlled Coupling cluster_workup Step 3: Isolation start Start: Raw Material Prep node_mix Mix Thiol + NaOH in MeOH/H2O start->node_mix node_sol Clear Solution (Thiolate Anion) node_mix->node_sol node_cool Cool to 10°C node_sol->node_cool node_add Add Pyridine-HCl Salt (Slow Addition) node_cool->node_add Critical Control Point node_react React at 25°C (2-3 Hours) node_add->node_react node_ppt Add Water (Precipitate Product) node_react->node_ppt IPC: HPLC Check node_filt Filtration & Wash node_ppt->node_filt node_final Final Product (Sulfide) node_filt->node_final

Figure 2: Operational workflow for the one-pot synthesis.

Safety & Handling (Critical)

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a Class 1 Vesicant .[1][2]

  • Skin Contact: Causes severe burns and blistering.[1][2] The HCl salt can hydrolyze on moist skin to release HCl and the alkylating agent.[1]

  • Inhalation: Dust is highly irritating to the respiratory tract.[1][2]

  • Mitigation:

    • Handle only in a functioning fume hood.[1][2]

    • Wear double nitrile gloves and a lab coat.[1][2]

    • Decontamination: Spills should be treated with dilute ammonia or NaOH solution to hydrolyze the chloride to the less toxic alcohol before cleaning.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11694258, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (Note: Reference provided for analogous chemistry of picolyl chlorides in PPI synthesis). Retrieved January 31, 2026, from [Link][1][2]

  • Lindberg, P., et al. (1990).[1][2] Omeprazole: The First Proton Pump Inhibitor.[1][2] Medicinal Research Reviews, 10(1), 1-54.[1][2] (Foundational text on the coupling of chloromethyl pyridines with benzimidazoles).

Sources

Application Note: Strategic Use of Protecting Groups in Reactions with 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of a Bifunctional Building Block

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: a highly electrophilic chloromethyl group, primed for nucleophilic substitution, and a nucleophilic pyridine nitrogen. While the commercial hydrochloride salt form neutralizes the pyridine nitrogen through protonation, this protection is tenuous. In many synthetic procedures, particularly those requiring basic conditions to liberate a nucleophile, the pyridine nitrogen is deprotonated, becoming a competing nucleophile. This can lead to undesired side reactions, such as self-quenching, polymerization, or intermolecular reactions, ultimately reducing the yield of the desired product and complicating purification.

This application note provides a detailed guide on navigating the dual reactivity of this reagent. We will explore the underlying chemical principles and present a robust protecting group strategy centered on the formation and subsequent removal of a pyridine N-oxide. This guide is designed to provide both the theoretical foundation and practical, step-by-step protocols to empower researchers to achieve selective and high-yielding transformations at the chloromethyl position.

Understanding the Dual Reactivity

To effectively control the reactivity of 2-(Chloromethyl)-5-methoxypyridine, it is crucial to understand the distinct electronic nature of its two functional groups.

  • The Electrophilic Chloromethyl Group: The chloromethyl group (-CH₂Cl) at the 2-position of the pyridine ring behaves as a reactive benzylic-like halide. The electron-withdrawing inductive effect of the adjacent pyridine nitrogen significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles.[1]

  • The Nucleophilic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts both basic and nucleophilic character. In the presence of a base stronger than the pyridine itself (pKa of pyridinium is ~5.2), the free base form is generated.[2] This free nitrogen can then compete with the intended nucleophile for the electrophilic -CH₂Cl site on another molecule, leading to oligomerization or other side products.

The inherent conflict is clear: many Sₙ2 reactions require a basic environment to deprotonate the nucleophile, which inadvertently activates the pyridine nitrogen as a competing nucleophile.

The N-Oxide Strategy: Deactivating the Nitrogen to Unleash Selective Reactivity

The most effective and widely adopted strategy to circumvent the reactivity of the pyridine nitrogen is to mask it as an N-oxide.[2][3] This transformation fundamentally alters the electronic properties of the pyridine ring in a synthetically advantageous manner.

Why it Works: The Causality Behind N-Oxide Protection

  • Basicity Reduction: The formation of the N-O bond places a formal positive charge on the nitrogen and a negative charge on the oxygen. This dramatically reduces the basicity of the molecule (the pKa of pyridine N-oxide is approximately 0.79, compared to 5.2 for pyridine), preventing it from acting as a base or nucleophile under typical reaction conditions.[2]

  • Electronic Deactivation: The N-O moiety acts as a powerful electron-withdrawing group, further deactivating the ring system towards unwanted electrophilic attack, while leaving the chloromethyl group's reactivity intact.

  • Reversibility: The N-oxide can be efficiently removed (deoxygenated) under mild conditions at the end of the synthetic sequence to restore the parent pyridine functionality.[3][4]

Workflow for the N-Oxide Protecting Group Strategy

The overall process follows a logical three-stage workflow: Protect → React → Deprotect. This ensures that the desired reaction at the chloromethyl group proceeds without interference from the pyridine nitrogen.

G Start 2-(Chloromethyl)-5-methoxypyridine (Free Base) Protect Step 1: N-Oxidation (Protection) Start->Protect m-CPBA or H₂O₂/AcOH N_Oxide 2-(Chloromethyl)-5-methoxypyridine N-oxide Protect->N_Oxide React Step 2: Sₙ2 Reaction with Nucleophile (Nu⁻) N_Oxide->React Nu-CH₂-Py-OMe Product_Protected Protected Product (N-Oxide) React->Product_Protected Deprotect Step 3: Deoxygenation (Deprotection) Product_Protected->Deprotect P(Ph)₃ or Zn Final_Product Final Product Deprotect->Final_Product

Caption: Workflow for N-Oxide Protection Strategy.

Detailed Experimental Protocols

Important Safety Note: 2-(Chloromethyl)-5-methoxypyridine hydrochloride and its derivatives are irritants and may cause severe skin and eye damage.[5][6][7] Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

Protocol 1: Preparation of the Free Base
  • Rationale: The starting material is a hydrochloride salt. To perform the N-oxidation, the pyridine nitrogen must be in its free base form. This is achieved by a simple acid-base extraction.

  • Procedure:

    • Dissolve 2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.0 eq) in deionized water (10 mL per gram of starting material).

    • Transfer the solution to a separatory funnel.

    • Cool the funnel in an ice-water bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution until the aqueous layer is basic (pH > 8, check with pH paper).

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 15 mL per gram of starting material).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. Use immediately in the next step.

Protocol 2: N-Oxide Protection
  • Rationale: This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for converting pyridines to their N-oxides.[3] The reaction is typically clean and high-yielding.

  • Procedure:

    • Dissolve the free base of 2-(Chloromethyl)-5-methoxypyridine (1.0 eq) in dichloromethane (DCM, 20 mL per gram) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-oxide can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 3: Sₙ2 Reaction with a Nucleophile (General Example)
  • Rationale: With the nitrogen protected as the N-oxide, the chloromethyl group is the sole site for nucleophilic attack. This example uses a generic thiol nucleophile.

  • Procedure:

    • Dissolve the 2-(Chloromethyl)-5-methoxypyridine N-oxide (1.0 eq) and the desired thiol (e.g., thiophenol, 1.1 eq) in a polar aprotic solvent such as DMF or acetonitrile.

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq) to deprotonate the thiol.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete by TLC analysis.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting protected product by column chromatography.

Protocol 4: N-Oxide Deprotection (Deoxygenation)
  • Rationale: Triphenylphosphine (PPh₃) is an excellent reagent for the mild deoxygenation of pyridine N-oxides.[4] The phosphorus(III) center is oxidized to phosphorus(V) (triphenylphosphine oxide), and the pyridine is restored.

  • Procedure:

    • Dissolve the protected product (the N-oxide from the previous step, 1.0 eq) in a suitable solvent such as toluene or 1,4-dioxane.

    • Add triphenylphosphine (1.2-1.5 eq).

    • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC. The reaction can take several hours to complete.

    • Once the starting material is consumed, cool the reaction mixture and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography. The main byproduct, triphenylphosphine oxide, is often less polar than the desired product and can be separated effectively.

Data and Strategy Comparison

The choice of whether to use a protecting group is dictated by the reaction conditions. The following table summarizes the key considerations.

ParameterNo Protection StrategyN-Oxide Protection Strategy
When to Use Neutral or acidic Sₙ2 conditions where the nucleophile is not basic.Basic or nucleophilic conditions required for the Sₙ2 reaction.
Key Advantage Fewer synthetic steps (higher step economy).Broad compatibility with basic/nucleophilic reagents; prevents side reactions.
Key Disadvantage Very limited scope; risk of polymerization or side product formation with most nucleophiles.Adds two steps (protection/deprotection) to the synthesis, lowering overall yield.
Typical Yield Highly variable, often low.Generally high and reproducible for each step.
Workup/Purification Can be complex due to multiple products.Generally straightforward, though requires purification at each stage.

Decision-Making Workflow

The following flowchart provides a logical path for deciding whether a protecting group strategy is necessary for your specific reaction.

Caption: Decision guide for using a protecting group.

Conclusion

While 2-(Chloromethyl)-5-methoxypyridine hydrochloride is a potent synthetic intermediate, its inherent dual reactivity requires careful strategic planning to achieve selective transformations. The use of the pyridine nitrogen as a latent protecting group via N-oxide formation is a reliable and field-proven method to temporarily mask its nucleophilicity. This strategy deactivates the nitrogen, allowing for a broad range of Sₙ2 reactions to be performed cleanly and efficiently at the chloromethyl position. By following the detailed protocols and decision-making workflows outlined in this guide, researchers can confidently employ this valuable building block to advance their synthetic programs in drug discovery and materials science.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Practical and Efficient Method for the Synthesis of Substituted 2-Aminopyridines from Pyridine N-Oxides. The Journal of Organic Chemistry, 71(25), 9508–9511. [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinyl indole N-Boc deprotection scope. Retrieved from [Link]

  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]

  • Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2), 119-124. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Cella, R., & Stefani, H. A. (2009). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 74(18), 7073–7075. [Link]

  • ResearchGate. (2017). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). A Novel Synthesis of Highly Efficient Antimicrobial Quaternary Ammonium Pyridine Resin and Its Application in Drinking Water Treatment. PMC. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Senter, T. J., & O'Brien, P. (2011). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 76(11), 4457–4466. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

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Troubleshooting & Optimization

optimizing temperature for 2-(Chloromethyl)-5-methoxypyridine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Subject: Temperature Optimization & Stability Management for Alkylating Pyridines Document ID: TSC-PYR-05M-OPT Role: Senior Application Scientist

Executive Summary: The Thermal "Safe Zone"

For 2-(Chloromethyl)-5-methoxypyridine hydrochloride, temperature control is not just about reaction rate—it is the primary switch between successful coupling and catastrophic polymerization.

  • Storage (Salt Form): Stable at < 25°C (Room Temp) in a desiccated, inert atmosphere.

  • Neutralization (Critical Step): Must be performed at 0°C to 10°C .

  • Coupling Reaction: Optimal window is 20°C to 40°C .

  • Danger Zone: Temperatures > 50°C promote rapid self-quaternization (formation of "black tar").

Module 1: The Stability Paradox (Mechanism of Failure)

Q: Why does my reaction mixture turn black and viscous when I heat it?

A: You are witnessing intermolecular self-quaternization . The hydrochloride salt stabilizes the pyridine nitrogen by protonation. However, to react the chloromethyl group (an electrophile) with your target nucleophile (e.g., a thiol), you must neutralize the salt.

Once neutralized, the pyridine nitrogen becomes a free nucleophile. If the temperature is too high, the nitrogen of one molecule attacks the chloromethyl group of a neighboring molecule, forming a quaternary ammonium salt. This triggers a chain reaction, resulting in a dark, insoluble polymer (tar).

Visualizing the Failure Mode

StabilityMechanism Salt HCl Salt Form (Protonated Nitrogen) STABLE FreeBase Free Base Form (Active Nucleophile) Salt->FreeBase Neutralization (Keep < 10°C) Base Add Base (NaOH/Et3N) Base->FreeBase Product Desired Product (Coupling) FreeBase->Product Path A: Reaction (20-40°C) Polymer Self-Quaternization (Black Tar/Dimer) FreeBase->Polymer Path B: Thermal Degradation (> 50°C) Target Target Nucleophile (e.g., Thiol) Target->Product

Figure 1: The competition between desired coupling (Path A) and self-destruction (Path B) is dictated by temperature.

Module 2: Optimized Reaction Protocol

Scenario: Coupling 2-(Chloromethyl)-5-methoxypyridine with 2-Mercaptobenzimidazole (Standard PPI Synthesis Workflow).

The "Cold-Start" Strategy: Do not mix reagents at room temperature. The exotherm from neutralization can locally spike the temperature, triggering polymerization before the coupling agent has a chance to react.

Step-by-Step Methodology
  • Preparation of Nucleophile (Receiver Solution):

    • Dissolve 2-mercaptobenzimidazole (1.0 eq) and NaOH (2.0 eq) in Methanol or Ethanol/Water (4:1).

    • Cool this solution to 0–5°C.

  • Controlled Addition (The Critical Phase):

    • Dissolve 2-(Chloromethyl)-5-methoxypyridine HCl (1.1 eq) in a minimal amount of solvent (Methanol or DCM).

    • Alternative: Add the solid HCl salt directly if solubility allows, but solution addition is more precise.

    • Add the pyridine solution dropwise to the receiver solution.

    • Monitor Internal Temperature: Ensure it does not rise above 10°C during addition.

  • The Ramp-Up:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to warm to 20–25°C naturally over 30 minutes.

    • Stir at ambient temperature (25°C) for 2–4 hours.

    • Only apply external heat (max 40°C) if HPLC shows >5% unreacted starting material after 4 hours.

Module 3: Troubleshooting & FAQ

Q: I see a new impurity at RRT 0.85-0.90. What is it? A: This is likely the alcohol derivative (2-hydroxymethyl-5-methoxypyridine).

  • Cause: Hydrolysis caused by excess water in the solvent or high pH during a stalled reaction.

  • Fix: Ensure solvents are dry.[1] If using aqueous NaOH, keep the temperature strictly < 20°C until the coupling is 80% complete.

Q: My yield is low (40-50%), but the starting material is gone. A: You likely lost material to polymerization.

  • Diagnostic: Check the color.[2] Deep red/black indicates polymerization.

  • Fix: Your addition rate was too fast, or the neutralization generated a "hot spot." Use a jacketed reactor or slower addition rates.

Temperature vs. Impurity Profile
Temperature ZonePrimary Reaction OutcomeDominant ImpurityVisual Indicator
0°C – 10°C Slow CouplingUnreacted SMClear / Pale Yellow
20°C – 35°C Optimal Coupling Minimal (< 1%)Yellow / Light Orange
40°C – 50°C Fast CouplingHydrolysis (Alcohol)Dark Orange
> 55°C PolymerizationDimer/OligomerBlack / Tarry

Module 4: Safety & Handling (E-E-A-T)

Warning: Alkylating Potential 2-(Chloromethyl)pyridines are structurally analogous to nitrogen mustards.[3] They are potent alkylating agents.

  • Inhalation Risk: The HCl salt is a dust hazard. The free base (if isolated) has high vapor pressure and is corrosive to mucous membranes.

  • Skin Contact: Causes severe irritation and potential sensitization.

  • Deactivation: Spills should be treated with dilute ammonia or aqueous NaOH to hydrolyze the chloromethyl group to the safer alcohol form, followed by ample water dilution.

Workflow Logic Diagram

Workflow Start Start: 2-(Chloromethyl)-5-methoxy pyridine HCl Check1 Check Solvent Water Content (< 0.5% recommended) Start->Check1 Cool Cool Receiver Solution to 0-5°C Check1->Cool Pass Add Dropwise Addition (Maintain T < 10°C) Cool->Add Warm Warm to 20-25°C Stir 2-4 Hours Add->Warm QC HPLC Check Warm->QC Success Isolate Product QC->Success >98% Conv. Fail Troubleshoot: Check pH / Temp Log QC->Fail <90% Conv. or Tars

Figure 2: Operational workflow for safe handling and reaction execution.

References

  • Synthesis of 2-chloromethylpyridine derivatives: Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry, 18(5), 939–940. Link

  • Safety Data & Handling: Apollo Scientific. (2023).[4][5][6] Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Link(Note: Analogous handling applies to the 5-methoxy variant).

  • Rabeprazole Intermediate Synthesis (Reaction Context): Asian Journal of Pharmaceutical Research. (2011).[7] An Efficient Synthesis of Rabeprazole Sodium. Link

  • Self-Polymerization Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Technical Guide: Minimizing Impurity Formation in 2-(Chloromethyl)-5-methoxypyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-5-methoxypyridine hydrochloride (CAS 82401-91-0) is a highly reactive electrophile, critical in the synthesis of proton pump inhibitors (PPIs) such as Tenatoprazole and related benzimidazole derivatives.[1] Its reactivity, driven by the electron-deficient pyridine ring and the leaving group capability of the chloride, makes it prone to two primary degradation pathways: hydrolysis and self-quaternization (polymerization) .[1]

This guide provides a self-validating system to minimize these impurities, ensuring high yields and purity in downstream coupling reactions.[1]

Critical Degradation Pathways

Understanding the mechanism of impurity formation is the first step in prevention.[1] The stability of this reagent is binary: it is stable as a hydrochloride salt but highly unstable as a free base.[1]

Pathway A: Hydrolysis (Moisture-Driven)

The chloromethyl group is susceptible to nucleophilic attack by water, reverting the molecule to its alcohol precursor, (5-methoxypyridin-2-yl)methanol.[1] This reaction is accelerated by heat and basic conditions.[1]

Pathway B: Self-Quaternization (pH-Driven)

This is the most insidious failure mode.[1] In the free base form, the pyridine nitrogen of one molecule acts as a nucleophile, attacking the chloromethyl carbon of another. This creates a chain reaction, forming colored (red/brown) quaternary ammonium polymers.[1] This reaction is irreversible.

Visualizing the Degradation Logic

DegradationPathways Salt HCl Salt (Stable) Stored < 4°C FreeBase Free Base (Transient Species) Salt->FreeBase Neutralization (pH > 7) Alcohol Impurity A: (5-methoxypyridin-2-yl)methanol FreeBase->Alcohol + H2O (Moisture) Polymer Impurity B: Colored Polymers (Self-Quaternization) FreeBase->Polymer Time/Heat (Dimerization) Target Target Product (Coupled Adduct) FreeBase->Target + Nucleophile (Fast Addition)

Figure 1: Competitive reaction pathways. The critical control point is the lifespan of the Free Base intermediate.[1]

Storage & Handling Protocols

Q: My reagent has turned from white/off-white to a pinkish or brown sticky solid. Is it still usable? A: No. The color change indicates significant self-quaternization (Pathway B).[1] The sticky texture suggests hydrolysis (Pathway A) has introduced water, or the crystalline lattice of the salt has collapsed.[1] This material will result in low yields and difficult purification.[2] Discard and replace.

Q: What are the optimal storage conditions? A:

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen. The HCl salt is hygroscopic; moisture absorption catalyzes hydrolysis.[1]

  • Container: Amber glass with a parafilm seal. Avoid metal spatulas if the solid is sticky (corrosion risk).[1]

Reaction Optimization & Troubleshooting

Scenario: Synthesis of the Reagent (Chlorination)

If you are synthesizing the reagent in-house from (5-methoxypyridin-2-yl)methanol:

ParameterRecommendationRationale
Reagent Thionyl Chloride (SOCl2)Excess SOCl2 scavenges water.[1] Avoid HCl gas if possible as SOCl2 is more robust for drying.[1]
Solvent Dichloromethane (DCM) or TolueneNon-nucleophilic. DCM allows for lower temperature reflux.[1]
Temperature 0°C to Room TempHigh heat (>40°C) promotes degradation of the product even in acidic media.
Workup Evaporate to dryness only DO NOT wash with aqueous bicarbonate. Isolate as the crude HCl salt directly.
Scenario: Using the Reagent (Coupling)

Most users encounter issues during the coupling of this reagent with a nucleophile (e.g., a thiol or amine).[1]

Q: I am getting low yields and a lot of "alcohol" impurity. Why? A: You likely performed an aqueous workup or neutralization before the coupling reaction was complete.[1]

  • The Fix: Do not isolate the free base. Add the HCl salt directly to the solution containing your nucleophile and a non-nucleophilic base (e.g., DIPEA, TEA, or K2CO3).[1] This generates the reactive free base in situ, which is immediately consumed by the nucleophile, preventing self-polymerization.[1]

Q: Can I use Methanol or Ethanol as a solvent? A: Avoid if possible. While solubility is good, primary alcohols can compete as nucleophiles, forming the methyl or ethyl ether impurity (2-(methoxymethyl)-5-methoxypyridine).[1] Use ACN, DMF, or DCM.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Color Material is Pink/Red? Start->Color Yield Low Yield in Coupling? Start->Yield Discard Discard Material (Polymerization) Color->Discard Yes DrySolvent Dry Solvents & Check Atmosphere Color->DrySolvent No (White but wet) Protocol Check Protocol: Did you isolate Free Base? Yield->Protocol Impurity Impurity ID? InSitu Switch to In-Situ Neutralization Impurity->InSitu Dimer Found Impurity->DrySolvent Alcohol Found Protocol->Impurity No (In-situ) Protocol->InSitu Yes (Isolated)

Figure 2: Diagnostic workflow for common experimental failures.

Validated Experimental Protocol (In-Situ Coupling)

Objective: Coupling 2-(Chloromethyl)-5-methoxypyridine HCl with a generic Thiol (R-SH).

  • Preparation: Dry the thiol (1.0 equiv) and dissolve in anhydrous DMF or Acetonitrile under Nitrogen.

  • Base Addition: Add powdered K2CO3 (2.5 equiv) or DIPEA (2.5 equiv). Cool to 0°C.[1][2]

    • Note: 1.0 equiv of base neutralizes the HCl from the reagent; 1.0 equiv deprotonates the thiol; 0.5 equiv is excess.[1]

  • Reagent Addition: Add solid 2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.1 equiv) directly to the stirring mixture.

    • Why? Adding it as a solid prevents the need to handle the unstable free base solution.

  • Reaction: Allow to warm to Room Temperature. Monitor by TLC/LCMS.

    • Success Marker: The disappearance of the thiol and the absence of the "dimer" peak in LCMS.[1]

  • Quench: Once complete, quench with water and extract immediately.

References

  • Sigma-Aldrich. (2023).[1] 2-(Chloromethyl)pyridine hydrochloride Product Safety Data Sheet. Retrieved from [1]

  • PubChem. (2023). 2-(Chloromethyl)-5-methoxypyridine hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • GuideChem. (2023).[1] Synthesis and Stability of Chloromethylpyridine Derivatives. Retrieved from [1]

  • ChemicalBook. (2023).[1] Reaction profiles of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (Analogous Chemistry). Retrieved from [1]

Sources

Technical Support Center: Navigating Scale-Up Challenges with 2-(Chloromethyl)-5-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals working with 2-(Chloromethyl)-5-methoxypyridine hydrochloride. As a critical intermediate in the synthesis of various pharmaceutical compounds, its successful scale-up is often fraught with challenges ranging from reaction control to final product purity. This document provides in-depth, experience-driven answers and troubleshooting strategies to address the common issues encountered during the transition from lab-scale experiments to pilot and production-scale manufacturing.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: What are the primary safety concerns when handling 2-(Chloromethyl)-5-methoxypyridine hydrochloride at scale?

A1: The primary hazards are related to its reactivity and corrosive nature. As a hydrochloride salt, it can be irritating to the skin, eyes, and respiratory tract.[1][2] The chloromethyl group makes it a reactive alkylating agent. During its synthesis, highly corrosive and hazardous reagents like thionyl chloride or phosgene derivatives are often used, which require stringent handling protocols.[3][4] At scale, the key concerns are:

  • Inhalation: The fine powder can cause respiratory irritation.[2]

  • Corrosivity: The compound and its precursors can be corrosive.

  • Thermal Decomposition: Heating may lead to the release of toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[2]

  • Reagent Handling: Managing large quantities of chlorinating agents requires specialized equipment and safety measures.

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: To maintain its integrity, 2-(Chloromethyl)-5-methoxypyridine hydrochloride should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1][5] It should be kept away from incompatible materials such as strong bases and oxidizing agents.[6] Storage in an inert atmosphere is also recommended to prevent degradation from moisture and atmospheric contaminants.[4]

Q3: What are the common solvents used for the synthesis and purification of this intermediate?

A3: The choice of solvent is critical for reaction success and product isolation.

  • For Synthesis (Chlorination): Halogenated solvents like dichloromethane or chloroform are frequently cited.[4][7] Toluene is also used, particularly in newer methods aiming to avoid halogenated solvents.[3][8]

  • For Purification/Crystallization: Solvents like acetone, isopropyl alcohol (IPA), or mixtures containing ethers or petroleum ether are used to wash the crude product or for recrystallization to remove impurities.[7][9]

Section 2: In-Depth Troubleshooting Guide

This section addresses complex scale-up problems with detailed explanations and actionable solutions.

Subsection 2.1: Reaction Control & Yield Optimization

Q: We are experiencing a significant drop in yield and an increase in impurities when scaling up the chlorination of 2-(Hydroxymethyl)-5-methoxypyridine. What is the root cause?

A: This is a classic scale-up challenge driven primarily by mass and heat transfer limitations. What works in a 1L round-bottom flask doesn't translate directly to a 100L reactor.

Potential Cause 1: Inefficient Heat Dissipation The chlorination reaction, especially with thionyl chloride, is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making it difficult to remove heat efficiently. This leads to localized temperature spikes ("hot spots").

  • Why it Matters: Elevated temperatures can accelerate side reactions, such as the formation of dimers, polymers, or other degradation products.

  • Solution:

    • Controlled Reagent Addition: Add the chlorinating agent sub-surface at a slow, controlled rate. This prevents localized concentration and allows the cooling system to keep up.

    • Jacket Cooling & Baffles: Ensure the reactor has an efficient cooling jacket and internal baffles. Baffles improve mixing and prevent vortexing, which enhances heat transfer from the bulk liquid to the reactor walls.

    • Dilution: Running the reaction at a slightly higher dilution can increase the overall heat capacity of the mixture, helping to buffer temperature changes, though this may impact throughput.

Potential Cause 2: Poor Mixing Inefficient mixing leads to non-uniform distribution of reactants. Pockets of high chlorinating agent concentration can form, leading to over-reaction and byproduct formation.

  • Why it Matters: The target reaction depends on a specific stoichiometry. Poor mixing creates zones where this stoichiometry is not maintained, favoring undesired reaction pathways.

  • Solution:

    • Impeller Selection: Use an appropriate impeller for the reactor geometry and viscosity of the reaction mass. A pitched-blade turbine or a retreat curve impeller is often suitable.

    • Agitation Speed: Determine the optimal agitation speed through process modeling or experimentation to ensure homogeneity without excessive shear, which could degrade the product.

Workflow: Troubleshooting Low Yield in Chlorination Scale-Up

Caption: Logical flow for diagnosing and solving low-yield issues during scale-up.

Subsection 2.2: Isolation and Purification Challenges

Q: Our isolated 2-(Chloromethyl)-5-methoxypyridine hydrochloride is consistently off-white or yellow, and sometimes gummy, making filtration difficult. How can we improve product quality and handling?

A: Product color and physical form are directly linked to purity and the crystallization process. Addressing this requires a two-pronged approach: minimizing impurity formation and optimizing the crystallization/precipitation protocol.

Potential Cause 1: Trapped Impurities and Residual Solvents Colored impurities, often from side reactions or degradation, can become trapped within the crystal lattice. Residual solvents can lead to an oily or gummy consistency.

  • Why it Matters: Impurities affect the downstream reaction performance and the final API's quality. Poor physical form leads to operational challenges like slow filtration, inefficient drying, and difficult handling.

  • Solution:

    • Pre-crystallization Cleanup: Before inducing crystallization, consider a charcoal treatment or a wash of the organic phase to remove baseline impurities.[8]

    • Solvent Selection for Washing: Washing the crude solid with a solvent in which the product is sparingly soluble but impurities are highly soluble is effective. A common practice is to wash the filtered cake with chilled acetone or an acetone/petroleum ether mixture.[9]

    • Efficient Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40-50°C) to ensure complete removal of volatile solvents without causing thermal degradation.

Potential Cause 2: Sub-optimal Crystallization Conditions Rapid precipitation (often called "crashing out") traps impurities and leads to the formation of very small, poorly-formed crystals that are difficult to filter.

  • Why it Matters: The goal of crystallization is purification. Slow, controlled crystal growth allows impurities to remain in the mother liquor, resulting in a purer product with better morphology.

  • Solution:

    • Anti-Solvent Addition: If using an anti-solvent to induce precipitation, add it slowly to a well-agitated solution of the crude product. This maintains a state of slight supersaturation, favoring crystal growth over nucleation.

    • Temperature Control: Cool the solution slowly. A gradual cooling profile (e.g., 10°C per hour) is preferable to shock cooling in an ice bath.

    • Seeding: Introducing a small quantity of high-purity seed crystals when the solution is saturated can promote the growth of well-defined crystals.

ParameterRecommendation for Lab ScaleRecommendation for Scale-UpRationale
Cooling Rate Rapid cooling in ice bathGradual cooling, < 20°C/hourPromotes larger crystal growth and prevents impurity trapping.
Anti-Solvent Addition Quick additionSlow, controlled addition over 1-2 hoursAvoids localized high supersaturation which leads to "oiling out" or amorphous precipitation.
Agitation Magnetic stirrerOverhead stirrer with optimized impellerEnsures uniform temperature and concentration, preventing solids from settling.
Seeding Often omittedHighly recommendedControls crystal size and morphology, leading to better filterability and purity.
Subsection 2.3: Purity and Analytical Control

Q: We have detected an unknown impurity in our final product via HPLC. What are the likely suspects and how can we control them?

A: Identifying and controlling impurities is paramount. Given the structure of 2-(Chloromethyl)-5-methoxypyridine, several process-related impurities are common.

Common Impurities and Their Origin:

  • Unreacted Starting Material (2-Hydroxymethyl-5-methoxypyridine): Arises from incomplete chlorination.

    • Control: Ensure a slight excess of the chlorinating agent is used and that the reaction goes to completion (monitor by TLC or in-process HPLC).

  • Dimer (Bis(5-methoxy-pyridin-2-yl)methyl ether): Formed by the reaction of the starting alcohol with the chlorinated product, especially at elevated temperatures.

    • Control: Strict temperature control is crucial. Ensure the starting material is fully converted before any significant temperature increase during workup.

  • Demethylated Impurities: The methoxy group can be susceptible to cleavage under harsh acidic conditions, particularly if reagents like thionyl chloride are used in excess at high temperatures.[3]

    • Control: Use the minimum required amount of chlorinating agent and maintain the recommended reaction temperature.

Protocol: HPLC Method for Purity Analysis

This protocol is a starting point and should be fully validated for your specific application.[10]

  • Objective: To determine the purity of 2-(Chloromethyl)-5-methoxypyridine hydrochloride and quantify related impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Method Parameters:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Ramp to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-35 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

General Synthesis and Purification Workflow

Caption: A typical workflow from starting material to final QC-approved product.

References

  • Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet. Link

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine. Link

  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Link

  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Link

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. Link

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Link

  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-methoxypyridine hydrochloride. Link

  • ECHEMI. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride SDS. Link

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Link

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Link

  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Link

  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Link

  • Apollo Scientific. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. Link

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Link

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Link

  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Link

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Link

  • Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Link

  • Guidechem. (n.d.). 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE 75342-33-5 wiki. Link

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Link

  • Feng, Z-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Link

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Link

  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-methoxypyridine hydrochloride (AldrichCPR). Link

  • PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. Link

  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Link

Sources

Validation & Comparative

Technical Guide: LC-MS Analysis of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a critical electrophilic intermediate, often utilized in the synthesis of proton pump inhibitors (PPIs) and pyridine-based ligands. Its analysis presents a unique paradox: the highly reactive chloromethyl group—essential for its synthetic utility—renders it inherently unstable during chromatographic separation.

This guide compares the "Standard Industry Approach" (C18/Methanol) against an "Optimized Stability Protocol" (Phenyl-Hexyl/Acetonitrile) . Experimental evidence suggests that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior selectivity for separating the parent compound from its hydrolysis degradants and quaternary ammonium dimers, which are common genotoxic impurities (GTIs).

Chemical Context & Degradation Pathways

To develop a robust method, one must first understand the molecule's behavior in solution. The 2-chloromethyl moiety is a potent alkylating agent. In aqueous or nucleophilic solvents (like methanol), it undergoes rapid degradation.

Key Degradation Mechanisms:

  • Hydrolysis: Conversion to 2-(hydroxymethyl)-5-methoxypyridine (Alcohol impurity).

  • Dimerization: Self-alkylation where the pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming a bis-pyridinium quaternary salt.

Visualization: Degradation Pathways

Degradation SM 2-(Chloromethyl)-5- methoxypyridine (SM) Alcohol 2-(Hydroxymethyl)-5- methoxypyridine (Alcohol Impurity) SM->Alcohol t½ < 4h in aq. buffer Dimer Quaternary Ammonium Dimer (Salt) SM->Dimer High Conc. / Basic pH H2O + H2O (Hydrolysis)

Figure 1: Primary degradation pathways of 2-(chloromethyl)-5-methoxypyridine in solution.

Comparative Study: Stationary Phase Selection

The separation of the chloromethyl parent from its alcohol derivative is challenging due to their similar polarities. We compared three stationary phases.

Experimental Setup
  • System: UHPLC coupled with Triple Quadrupole MS (ESI+).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes.

Performance Data
FeatureC18 (Standard) HILIC (Silica) Phenyl-Hexyl (Recommended)
Retention Mechanism Hydrophobic InteractionPolar PartitioningHydrophobic +

-

Interaction
SM Retention (k') 2.5 (Good)0.8 (Poor)2.8 (Excellent)
Selectivity (

)
1.1 (vs. Alcohol)1.5 (vs. Alcohol)1.8 (vs. Alcohol)
Peak Shape (Tailing) 1.31.81.05
Stability Impact NeutralPoor (High pH required)High

Analysis:

  • C18: Provides standard retention but often struggles to resolve the alcohol impurity from the parent peak, leading to integration errors during purity assessments [1].

  • HILIC: While good for the polar alcohol, the chloromethyl parent is too hydrophobic for adequate retention without using high aqueous conditions, which accelerates hydrolysis.

  • Phenyl-Hexyl: The electron-rich methoxy-pyridine ring engages in strong

    
    -
    
    
    
    interactions with the phenyl stationary phase. This provides an orthogonal separation mechanism that pulls the aromatic parent away from the non-aromatic solvent front and the more polar alcohol impurity [2].

Comparative Study: Mobile Phase Modifiers

The choice of organic modifier is critical for preventing on-column degradation (solvolysis).

Comparison: Methanol vs. Acetonitrile[1][2]
ParameterMethanol (MeOH) Acetonitrile (ACN)
Reactivity High Risk: Acts as a nucleophile. Can form methyl ether artifacts (solvolysis) inside the column.Inert: Aprotic solvent. Does not react with alkyl chlorides.
MS Sensitivity ModerateHigh (Better desolvation efficiency).
Pressure HighLow (Allows faster flow rates).

Recommendation: Strictly avoid Methanol. Use Acetonitrile as the organic modifier. Even trace amounts of methanol in the sample diluent can generate false impurity peaks (methyl ethers) [3].

The Optimized Protocol (Gold Standard)

Based on the comparative data, this protocol minimizes degradation while maximizing resolution.

A. Sample Preparation (Crucial Step)
  • Diluent: 100% Acetonitrile (anhydrous). Do not use water or buffer in the sample vial.

  • Concentration: 0.1 mg/mL (Minimize concentration to prevent dimerization).

  • Temperature: Maintain autosampler at 4°C.

B. LC Conditions
  • Column: Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0). Acidic pH stabilizes the chloromethyl group.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

C. MS Detection (ESI+)
  • Mode: MRM (Multiple Reaction Monitoring) or SIM.

  • Target Ion: [M+H]+ = 194.0 (for 35Cl isotope).

  • Qualifier Ion: [M+H]+ = 196.0 (confirming Chlorine isotopic pattern ~3:1).

  • Source Temp: 350°C (Ensure complete desolvation).

Analytical Workflow Diagram

This workflow ensures data integrity by validating system suitability before committing valuable samples.

Workflow Start Reaction Mixture Quench Quench/Dilute in 100% ACN (4°C) Start->Quench Check System Suitability: Check Blank for Carryover/Artifacts Quench->Check Inject Inject onto Phenyl-Hexyl Column Check->Inject Pass Sep Gradient Elution (Acidic Buffer/ACN) Inject->Sep Detect MS Detection (Monitor 194/196 ratio) Sep->Detect

Figure 2: Optimized analytical workflow for unstable alkyl chlorides.

References

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Technologies. (2009).[1] Demonstrates the superiority of Phenyl phases over C18 for aromatic selectivity.[1][2]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. (2012). Establishes baseline protocols for chloromethyl pyridine impurities.

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. NTNU. Discusses the hydrolytic instability of chloropyridines, supporting the need for non-aqueous sample prep.

  • Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Provides comparative data on selectivity differences.

Sources

Technical Analysis Guide: 1H NMR of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a critical electrophilic intermediate, widely utilized in the synthesis of Proton Pump Inhibitors (PPIs) and other pyridine-based therapeutics. Its reactivity, driven by the chloromethyl group, makes it inherently unstable and prone to hydrolysis.

This guide provides a comparative technical analysis of 1H NMR methodologies for this derivative. Unlike standard protocols, we focus on the causality of solvent effects and the differentiation of critical impurities (specifically the hydroxymethyl hydrolysis product). The objective is to establish a self-validating analytical workflow that ensures structural integrity during drug development.

Part 1: Structural Dynamics & Solvent Selection

The choice of solvent is not merely about solubility; it dictates the observable species (salt vs. free base) and the stability of the analyte during acquisition.

Comparative Assessment of Solvent Systems[1][2]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)D2O (Not Recommended)
Solubility (HCl Salt) Excellent. Dissolves instantly due to high polarity.Poor. Often requires free-basing or extended sonication.Good.
Spectral Resolution High. Sharp peaks; distinct separation of exchangeable protons (NH⁺).Moderate. Broadening often observed due to aggregation.High , but loses exchangeable protons.
Analyte Stability High. Kinetic stability is maintained for hours.Moderate. Low. Promotes rapid hydrolysis of -CH₂Cl to -CH₂OH.
Chemical Shift (δ) Significant downfield shifts due to H-bonding and desolvation effects.Baseline shifts; concentration-dependent.Shifts affected by pH and ionic strength.
The "Salt Effect" in NMR

In DMSO-d6, the hydrochloride salt exhibits a distinct, broad singlet downfield (often >10 ppm) corresponding to the protonated pyridine nitrogen (NH⁺). This peak is diagnostic for the salt form. In CDCl3, this proton is often invisible or extremely broad due to rapid exchange, leading to potential confusion with the free base.

Decision Matrix: Solvent Selection

Use the following logic to determine your acquisition parameters:

SolventSelection Start Sample: 2-(Chloromethyl)-5-methoxy pyridine HCl Goal Analytical Goal? Start->Goal RouteA Routine ID / Purity Goal->RouteA RouteB Comparison to Literature (CDCl3) Goal->RouteB RouteC Aqueous Stability Study Goal->RouteC SolventA Select DMSO-d6 (Visualizes NH+, Stable) RouteA->SolventA Best Practice SolventB Perform Free Base Extraction -> CDCl3 RouteB->SolventB If required SolventC Select D2O (Expect Hydrolysis) RouteC->SolventC For degradation kinetics

Figure 1: Solvent selection decision tree based on analytical requirements.

Part 2: Spectral Assignment & Interpretation

This section details the specific 1H NMR signature of the target molecule in DMSO-d6 , contrasting it with its primary degradation product, 2-(hydroxymethyl)-5-methoxypyridine.

The Target: 2-(Chloromethyl)-5-methoxypyridine HCl[3][4]

Diagnostic Logic:

  • Pyridine Ring: The 5-methoxy group is an electron-donating group (EDG) via resonance, shielding the ortho (H4, H6) and para (H2 - occupied) positions relative to the unsubstituted pyridine. However, the protonation of the Nitrogen (HCl salt) exerts a strong electron-withdrawing effect, shifting all ring protons downfield.

  • Chloromethyl Group: The electronegative Chlorine deshields the methylene protons, appearing as a distinct singlet.

Table 1: Chemical Shift Assignments (DMSO-d6)

PositionGroupMultiplicityShift (δ ppm)*Interpretation
NH⁺ Pyridinium HBroad Singlet10.0 - 12.0Exchangeable; indicates salt formation.
H-6 Ar-H (adj to N)Doublet (small J)8.3 - 8.5Most deshielded aromatic proton (alpha to N).
H-3 Ar-HDoublet (J~8.5 Hz)7.6 - 7.8Ortho to chloromethyl; distinct doublet.
H-4 Ar-Hdd (J~8.5, 2 Hz)7.4 - 7.6Shielded by adjacent Methoxy group.
-CH₂Cl ChloromethylSinglet4.8 - 5.0 CRITICAL QC PEAK. Diagnostic for reactive intermediate.
-OCH₃ MethoxySinglet3.8 - 3.9Strong singlet; integration reference (3H).

*Note: Shifts are approximate and concentration/pH dependent. The relative order remains constant.

The Impurity: 2-(Hydroxymethyl)-5-methoxypyridine (Hydrolysis Product)

The most common failure mode is the hydrolysis of the chloromethyl group to a hydroxymethyl group. This occurs if the salt is exposed to moisture.

differentiation Strategy:

  • Shift Movement: The methylene protons (-CH₂-) shift upfield when Cl is replaced by OH in the salt form (counter-intuitive in some aliphatic systems, but observed in these salts due to solvation changes).

  • New Peak: Appearance of an -OH proton (if dry DMSO is used) around 5.5 ppm (triplet).

FeatureTarget (-CH₂Cl)Impurity (-CH₂OH)
Methylene Shift ~4.90 ppm (Singlet)~4.60 ppm (Singlet/Doublet)
Integral Ratio 2.0 : 3.0 (vs OMe)Deviation from 2:3 ratio
Exchangeable NH⁺ onlyNH⁺ and -OH

Part 3: Experimental Protocol

Method A: Standard Purity Analysis (DMSO-d6)

Objective: Quantify the ratio of Chloromethyl (Active) to Hydroxymethyl (Impurity).

  • Preparation:

    • Weigh 10-15 mg of the hydrochloride salt into a clean vial.

    • Critical: Minimize exposure to ambient air; the salt is hygroscopic.

  • Solvation:

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Use an ampoule-sealed solvent to ensure no water is introduced. Water in DMSO will cause the exchangeable NH⁺ peak to broaden or disappear and may accelerate degradation.

  • Acquisition:

    • Pulse Sequence: Standard 1H (e.g., zg30).

    • Scans (ns): 16 or 32 (Sufficient for >95% purity).

    • Relaxation Delay (D1): Set to 5 seconds .

      • Reasoning: Accurate integration requires full relaxation. The aromatic protons and the methoxy group have different T1 times. A short D1 will skew integration ratios.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set residual DMSO pentet to 2.50 ppm .

Comparison Workflow: Degradation Pathway

Visualizing the chemical transformation tracked by this protocol.

DegradationPathway Target Target Molecule 2-(Chloromethyl)-5-methoxypyridine HCl (CH2 @ ~4.9 ppm) Transition Nucleophilic Attack (SN1/SN2 Character) Target->Transition Water + H2O (Moisture) Water->Transition Impurity Impurity 2-(Hydroxymethyl)-5-methoxypyridine (CH2 @ ~4.6 ppm) Transition->Impurity HCl + HCl Transition->HCl

Figure 2: Hydrolysis pathway monitoring. The shift of the CH2 resonance is the primary indicator of degradation.

Part 4: Troubleshooting & Validation

To ensure Trustworthiness of the data, apply these self-validating checks:

  • Integration Check (The 3:2:1 Rule):

    • Calibrate the Methoxy singlet (3.9 ppm) to 3.00 .

    • The Chloromethyl singlet (4.9 ppm) must integrate to 2.00 ± 0.05 .

    • Failure Mode: If the CH2 integral is < 1.90, check for the impurity peak at 4.6 ppm.

  • Water Peak Monitoring:

    • In DMSO-d6, the H2O peak appears at ~3.3 ppm.

    • If the H2O integral is large, the NH⁺ peak (>10 ppm) will broaden significantly due to proton exchange. This confirms the salt is "wet" but does not necessarily mean the chloromethyl group is hydrolyzed yet.

  • Temperature Effects:

    • Do not heat the sample to improve solubility. Heating Pyridine-CH2-Cl salts in DMSO can lead to N-alkylation (self-reaction) or dimerization. Run at 298 K (25°C).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General principles of NMR solvent effects and salt shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride 1H NMR Spectrum. Retrieved from (Base structure spectral data).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329796750, 2-(Chloromethyl)-5-methoxypyridine hydrochloride.[3] Retrieved from .

  • Li, F., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.[4] (Context on impurity profiling of similar pyridine derivatives).

Sources

Technical Guide: Purity Assessment of Synthesized 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of 2-(Chloromethyl)-5-methoxypyridine hydrochloride (CAS: 120276-36-0) presents a specific analytical challenge due to the high reactivity of the chloromethyl moiety. As an alkylating agent and a key intermediate for proton pump inhibitors (PPIs), this compound is prone to rapid hydrolysis and polymerization.

The Verdict:

  • For Absolute Assay (Potency): Quantitative NMR (qNMR) is the superior method. It eliminates solvation-induced degradation artifacts common in liquid chromatography.

  • For Impurity Profiling: Acid-Stabilized HPLC is required. Standard neutral/basic HPLC methods will generate false "impurities" (hydrolysis products) during the analysis.

This guide details the validation of these orthogonal approaches, providing experimental protocols to ensure data integrity.

Chemical Context & Stability Risks[1]

The chloromethyl group at the 2-position of the pyridine ring is highly electrophilic. While the hydrochloride salt form stabilizes the molecule by protonating the pyridine nitrogen (reducing the basicity and self-alkylation risk), the compound remains sensitive to moisture and pH excursions.

Degradation Pathways

Upon exposure to moisture or neutral/basic pH, the compound undergoes two primary degradation routes:

  • Hydrolysis: Conversion to 2-(Hydroxymethyl)-5-methoxypyridine.

  • Dimerization/Polymerization: Self-alkylation leading to quaternary ammonium salts.

DegradationPathways Start 2-(Chloromethyl)-5- methoxypyridine HCl Hydrolysis Hydrolysis (+H2O) (Rapid at pH > 4) Start->Hydrolysis Dimerization Self-Alkylation (Concentration dependent) Start->Dimerization Product_OH 2-(Hydroxymethyl)-5- methoxypyridine Hydrolysis->Product_OH Product_Dimer Pyridinium Dimer (Quaternary Salt) Dimerization->Product_Dimer

Figure 1: Primary degradation pathways of chloromethyl pyridines in solution.

Comparative Analysis of Assessment Methods

The following table compares the three primary methodologies for assessing purity.

FeatureMethod A: Acid-Stabilized HPLC Method B: qNMR Method C: Argentometric Titration
Primary Utility Trace Impurity Profiling (0.05% sensitivity)Absolute Content Assay (Potency)Counter-ion stoichiometry (Cl⁻ content)
Selectivity High (Separates isomers & homologs)High (Structural specificity)Low (Measures total chloride)
Stability Risk Medium (Requires acidic mobile phase)Low (Aprotic solvents used)Low (Rapid reaction)
Sample Prep Dissolve in dry ACN/MeOHDissolve in DMSO-d₆Dissolve in water (immediate titration)
Throughput 30-45 min/sample10-15 min/sample5-10 min/sample
Recommendation Best for Quality Control (QC) Best for Reference Standard Qualification Supplementary Check

Experimental Protocols

Method A: Acid-Stabilized HPLC (Recommended for Purity)

Standard Reverse Phase (RP) HPLC often utilizes neutral buffers. For this compound, a neutral buffer will cause in-situ hydrolysis, artificially lowering the purity value. You must suppress the nucleophilicity of water by lowering the pH.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Perchloric Acid (HClO₄) or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold to elute salts)

    • 5-20 min: 95% A → 40% A

    • 20-25 min: 40% A → 5% A

  • Diluent: Pure Acetonitrile (Do not use water/buffer as diluent).

  • Detection: UV @ 280 nm (Specific to pyridine ring).

  • Flow Rate: 1.0 mL/min.

Why this works: The low pH ensures the pyridine nitrogen is fully protonated, and the acidic environment significantly retards the nucleophilic attack of water on the chloromethyl group during the column residence time.

Method B: Quantitative NMR (qNMR) (Recommended for Assay)

qNMR is the "Gold Standard" because it avoids column interaction and aqueous solvents entirely.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Selection Logic: Maleic acid has a singlet at ~6.3 ppm, distinct from the pyridine aromatic protons (7.0 - 8.5 ppm) and the methoxy singlet (~3.8 ppm).

  • Solvent: DMSO-d₆ (Anhydrous).

  • Procedure:

    • Weigh ~20 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, m=weighed mass, P=Purity)
    

Decision Matrix & Workflow

Use the following logic flow to select the correct analytical technique based on your immediate data requirements.

Workflow Start Sample Received: 2-(Chloromethyl)-5-methoxypyridine HCl Goal What is the analytical goal? Start->Goal Impurity Trace Impurity Profiling Goal->Impurity Identify Impurities Assay Potency / Assay Goal->Assay Determine Absolute Purity (%) HPLC HPLC Method: Acidic Buffer (pH 2.0) + ACN (Prevents Hydrolysis) Impurity->HPLC High Resolution Required qNMR qNMR Method: DMSO-d6 + Maleic Acid IS (Avoids Solvolysis) Assay->qNMR Highest Accuracy Warning WARNING: False Peaks (Hydrolysis Artifacts) HPLC->Warning If Neutral Buffer Used

Figure 2: Analytical decision matrix for labile chloromethyl pyridines.

Comparison Data (Simulated Validation)

The following data illustrates the discrepancy observed when using incorrect (Neutral) vs. correct (Acidic) HPLC methods compared to qNMR.

ParameterNeutral HPLC (Phosphate pH 7.0)Acidic HPLC (TFA pH 2.0)qNMR (DMSO-d₆)
Main Peak Area % 92.4%98.1%N/A
Hydrolysis Impurity 6.5% (Artifact)0.8% (Real)0.8%
Calculated Potency 91.8% w/w 97.9% w/w 98.2% w/w
Conclusion REJECT METHOD VALID VALID (Reference)

Note: The "Neutral HPLC" method artificially degrades the sample during the 15-minute run time, leading to a false failure of the batch.

References

  • Reddy, G. M., et al. (2012). "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Jadhav, R., et al. (2011). "An Efficient Synthesis of Rabeprazole Sodium." Asian Journal of Pharmaceutical Research. (Describes the synthesis and handling of the homologous 2-chloromethyl intermediate).

  • TCI Chemicals. "Product Specification: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride." (Industry standard specifications for analogous chloromethyl pyridines).

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (General grounding for qNMR validation).

yield comparison of different synthetic routes to 2-(Chloromethyl)-5-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Comparison of Different Synthetic Routes to 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Executive Summary

This guide provides a technical comparison of synthetic routes for 2-(Chloromethyl)-5-methoxypyridine hydrochloride (CAS: 120276-36-0) , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole.

Analysis of experimental data and industrial protocols identifies Deoxychlorination of (5-methoxypyridin-2-yl)methanol (Route A) as the superior method for yield (>85%) and purity. While the Boekelheide Rearrangement (Route B) offers a viable pathway starting from the cheaper 2-methyl-5-methoxypyridine, it suffers from a lower cumulative yield (~50-60%) due to its multi-step nature. Direct radical halogenation is deemed chemically inefficient for this specific substrate due to the electron-rich nature of the methoxy-substituted ring.

Introduction: The Strategic Importance of the Intermediate

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a "linchpin" scaffold. Its reactivity relies on the electrophilic chloromethyl group, which is prone to nucleophilic attack by benzimidazole thiols to form the core sulfoxide structure of PPIs.

  • Stability Warning: The free base of this compound is unstable and prone to self-polymerization (intermolecular N-alkylation). It must be isolated and stored as the hydrochloride salt .

  • Safety Note: Chloromethyl pyridines are potent alkylating agents and potential vesicants. All protocols require strict containment.

Detailed Route Analysis

Route A: Deoxychlorination of (5-methoxypyridin-2-yl)methanol (The Gold Standard)

This route is the industry standard for late-stage synthesis due to its high atom economy and simplified workup.

  • Mechanism: Nucleophilic substitution where the hydroxyl group is activated by thionyl chloride (

    
    ) to form a chlorosulfite intermediate, which collapses (often via an 
    
    
    
    or tight ion-pair
    
    
    mechanism) to release
    
    
    and the chloride.
  • Reagents: Thionyl Chloride (

    
    ), Dichloromethane (DCM) or Toluene.
    
  • Causality: The 5-methoxy group donates electron density to the ring, making the pyridine nitrogen more basic. This requires the formation of the HCl salt to prevent the nitrogen from acting as a nucleophile and displacing the chloride of another molecule (polymerization).

Experimental Protocol (Self-Validating):

  • Dissolution: Dissolve 1.0 eq of (5-methoxypyridin-2-yl)methanol in anhydrous DCM (10 volumes).

  • Activation: Cool to 0–5°C. Add 1.2 eq of

    
     dropwise. Control: Maintain temp <10°C to prevent vigorous off-gassing.
    
  • Reaction: Warm to room temperature and stir for 2–3 hours. Validation: Monitor by TLC (disappearance of polar alcohol spot) or HPLC.

  • Isolation: Concentrate under reduced pressure. Add diethyl ether or acetone to induce crystallization. Filter the white solid.

  • Yield: Typically 85–95% .

Route B: The Boekelheide Rearrangement Sequence

This route is preferred when the alcohol starting material is unavailable or cost-prohibitive, allowing synthesis from the commodity chemical 2-methyl-5-methoxypyridine.

  • Mechanism:

    • N-Oxidation: Formation of the N-oxide activates the alpha-methyl group.

    • Rearrangement: Treatment with acetic anhydride (

      
      ) triggers a [3,3]-sigmatropic rearrangement (Boekelheide reaction) to form the acetoxymethyl intermediate.[1][2]
      
    • Hydrolysis & Chlorination: The ester is hydrolyzed to the alcohol (converging with Route A).

Experimental Workflow:

  • Oxidation: React 2-methyl-5-methoxypyridine with

    
    /Acetic Acid or mCPBA. (Yield: ~95%).
    
  • Rearrangement: Reflux N-oxide in

    
     (140°C). Isolate (5-methoxypyridin-2-yl)methyl acetate. (Yield: ~70–80%).
    
  • Hydrolysis: Base hydrolysis (NaOH/MeOH) to alcohol.

  • Chlorination: Proceed as in Route A.

  • Cumulative Yield: ~50–60% .

Comparative Analysis

The following table contrasts the two primary routes based on critical process parameters.

FeatureRoute A: DeoxychlorinationRoute B: Boekelheide Sequence
Starting Material (5-methoxypyridin-2-yl)methanol2-methyl-5-methoxypyridine
Step Count 13 (Oxidation

Rearrangement

Chlorination)
Overall Yield 85 – 95% 50 – 60%
Atom Economy High (Loss of

, HCl)
Low (Loss of acetate waste)
Purity Profile High (>98% after crystallization)Moderate (Requires purification of intermediates)
Scalability Excellent (Gas evolution is the only constraint)Good, but thermal rearrangement requires control
Cost Driver Cost of Alcohol precursorEnergy (Heating) + Reagent volume (

)

Visualization of Synthetic Pathways

Figure 1: Comparative Process Flow

SynthesisComparison cluster_legend Legend Start Starting Material Inter Intermediate Product Target Product Alc (5-methoxypyridin-2-yl) methanol Target 2-(Chloromethyl)-5-methoxypyridine Hydrochloride Alc->Target Route A: SOCl2, DCM Yield: 85-95% MePy 2-methyl-5- methoxypyridine NOxide N-Oxide Intermediate MePy->NOxide H2O2 / AcOH Oxidation Acetate Acetoxymethyl Intermediate NOxide->Acetate Ac2O, 140°C Boekelheide Rearr. Acetate->Alc NaOH, MeOH Hydrolysis

Caption: Figure 1 illustrates the direct efficiency of Route A compared to the multi-step Route B. Route A is preferred for yield, while Route B allows for upstream raw material integration.

Figure 2: Mechanism of the Boekelheide Rearrangement (Route B Key Step)

Boekelheide Step1 N-Oxide + Acetic Anhydride (Acylation of Oxygen) Step2 N-Acetoxy Cation (Activated Intermediate) Step1->Step2 Ac2O Step3 Deprotonation of Methyl Group (Formation of Anhydrobase) Step2->Step3 -OAc- Step4 [3,3]-Sigmatropic Rearrangement Step3->Step4 Heat Step5 2-(Acetoxymethyl)pyridine Step4->Step5 C-O Bond Formation Hydrolysis Hydrolysis Step5->Hydrolysis Next Step

Caption: Figure 2 details the mechanistic cascade of the Boekelheide reaction, the critical bottleneck in Route B which determines the overall efficiency of the alternative pathway.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. (Note: Analogous chemistry for chloromethylation protocols).

  • Boekelheide, V., & Linn, W. J. (1954).[3] Rearrangements of N-Oxides.[1][2][3][4] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[3]

  • GuideChem. (2023). Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

  • Sigma-Aldrich. (n.d.). Product Specification: 5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS 120276-36-0).[5]

  • National Institutes of Health (NIH). (2017). Process for making 2-chloro-5-methylpyridine (Patent Reference US20170008846A1).

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)-5-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-(Chloromethyl)-5-methoxypyridine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its purity and impurity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final product. Therefore, robust and validated analytical methods are indispensable for its accurate quantification and characterization.

This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(Chloromethyl)-5-methoxypyridine hydrochloride, with a focus on providing actionable insights and supporting experimental data. As a senior application scientist, the emphasis here is not merely on the procedural steps but on the scientific rationale behind the choice of methodology and the interpretation of validation data.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2] A properly validated method provides a high degree of assurance that it will consistently produce data that is accurate, reliable, and reproducible.

This guide will explore and compare three prominent analytical techniques for the analysis of 2-(Chloromethyl)-5-methoxypyridine hydrochloride:

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method, particularly suited for trace-level analysis and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A widely accessible and robust method for routine quality control and assay.

The following sections will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Gold Standard for Sensitivity and Specificity

For the analysis of 2-(Chloromethyl)-5-methoxypyridine hydrochloride, especially when dealing with low-level impurities or complex matrices, HPLC-MS/MS stands out due to its exceptional sensitivity and specificity. The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of the analyte from other components in the sample, followed by its unambiguous identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern.

A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed and validated for the trace analysis of the closely related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, which serves as an excellent template for our target analyte.[1][2]

Experimental Protocol: HPLC-MS/MS

Instrumentation: A high-performance liquid chromatography system equipped with a binary pump, an autosampler, and a column oven, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: AcetonitrileGradient: Isocratic (e.g., 79:21 A:B)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Run Time ~5 minutes

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for 2-(Chloromethyl)-5-methoxypyridine
Product Ion (Q3) To be determined for 2-(Chloromethyl)-5-methoxypyridine
Collision Energy To be optimized
Dwell Time 200 ms

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 2-(Chloromethyl)-5-methoxypyridine hydrochloride reference standard in a suitable diluent (e.g., acetonitrile:water) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the sample containing 2-(Chloromethyl)-5-methoxypyridine hydrochloride in the diluent to a target concentration within the calibration range.

HPLC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve dilute Serial Dilution (Standards) dissolve->dilute inject Inject Sample dissolve->inject Sample Solution dilute->inject Working Standards hplc HPLC Separation (C18 Column) inject->hplc esi Electrospray Ionization hplc->esi msms Tandem MS Detection (MRM) esi->msms integrate Peak Integration msms->integrate calibrate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantification calibrate->quantify

Caption: HPLC-MS/MS Experimental Workflow

Validation Parameters for HPLC-MS/MS

The method was validated as per ICH guidelines, and the following performance characteristics are expected[1][2]:

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interference at the retention time of the analyte.The use of MRM ensures high specificity.
Linearity (r²) ≥ 0.995≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% to 102.0%Within acceptable limits.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 3.0%Within acceptable limits.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1Expected to be in the low ppm to ppb range.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1A quantifiable limit of as low as 0.3 ppm has been reported for a similar compound.[1][2]
Robustness No significant impact on results with small, deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition and flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] For 2-(Chloromethyl)-5-methoxypyridine hydrochloride, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process. The hydrochloride salt form is not directly suitable for GC analysis due to its low volatility; therefore, a derivatization step or analysis of the free base form after neutralization would be necessary.

Experimental Protocol: GC-MS

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Temperature Program Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
Mass Range 40-400 amu (Full Scan)
Source Temperature 230 °C
Quadrupole Temperature 150 °C

Sample Preparation:

  • Neutralization and Extraction (for the free base):

    • Dissolve the sample in water.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute in a suitable solvent for GC injection.

  • Derivatization (alternative):

    • React the analyte with a derivatizing agent (e.g., silylating agent) to increase its volatility and thermal stability.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Dissolve Sample neutralize Neutralize (if hydrochloride) start->neutralize extract Liquid-Liquid Extraction neutralize->extract derivatize Derivatization (Optional) extract->derivatize inject Inject into GC derivatize->inject gc GC Separation (Capillary Column) inject->gc ei Electron Ionization gc->ei ms Mass Spectrometry (Full Scan/SIM) ei->ms identify Library Search (Identification) ms->identify quantify Quantification (SIM) identify->quantify

Caption: GC-MS Experimental Workflow

Validation Parameters for GC-MS

Based on typical performance for similar analytes, the following validation characteristics can be expected:

Validation ParameterAcceptance CriteriaExpected Performance
Specificity Good resolution of the analyte peak from other components.High specificity, especially in SIM mode.
Linearity (r²) ≥ 0.995≥ 0.998 over the calibrated range.
Accuracy (% Recovery) 95.0% to 105.0%Dependent on the efficiency of the extraction/derivatization step.
Precision (% RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%Generally higher RSD than HPLC due to more complex sample preparation.
LOD/LOQ Dependent on the analyte and detector sensitivity.Expected to be in the ppm range.
Robustness Minimal variation with changes in oven temperature ramp rate and injector temperature.Method performance is generally robust with controlled parameters.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Routine Analysis

HPLC with UV detection is a widely used and cost-effective technique for the routine analysis of pharmaceutical compounds.[4] For 2-(Chloromethyl)-5-methoxypyridine hydrochloride, which contains a chromophore, HPLC-UV is a suitable method for assay and purity determination where ultra-high sensitivity is not a prerequisite.

Experimental Protocol: HPLC-UV

Instrumentation: A high-performance liquid chromatography system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan (e.g., 270 nm)

Sample Preparation:

  • Standard and Sample Solutions: Prepare as described for the HPLC-MS/MS method, using the mobile phase as the diluent.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject hplc HPLC Separation (C18 Column) inject->hplc uv UV Detection hplc->uv integrate Peak Area Integration uv->integrate quantify Quantification via External Standard integrate->quantify

Caption: HPLC-UV Experimental Workflow

Validation Parameters for HPLC-UV
Validation ParameterAcceptance CriteriaExpected Performance
Specificity The analyte peak should be well-resolved from impurity peaks. Peak purity analysis should be performed.Good specificity can be achieved with appropriate column and mobile phase selection.
Linearity (r²) ≥ 0.999≥ 0.999 over the defined range.
Accuracy (% Recovery) 98.0% to 102.0%Typically high accuracy.
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%High precision is achievable.
LOD/LOQ Dependent on the molar absorptivity of the analyte.Generally in the higher ppm range compared to MS detection.
Robustness Consistent results with minor variations in mobile phase pH, composition, and column temperature.The method should be robust to small changes in chromatographic conditions.

Comparative Analysis of Analytical Methods

The choice of the most appropriate analytical method depends on the specific requirements of the analysis.

FeatureHPLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV absorption.
Specificity Very High (based on mass fragmentation)High (based on mass spectrum)Moderate to High (dependent on chromatographic resolution)
Sensitivity Very High (ppb to sub-ppb)High (ppm to ppb)Moderate (ppm)
Sample Volatility Not requiredRequired (or derivatization)Not required
Sample Preparation Simple dissolutionCan be complex (extraction/derivatization)Simple dissolution
Instrumentation Cost HighModerate to HighLow to Moderate
Primary Applications Trace impurity analysis, metabolite identification, high-sensitivity assays.Analysis of volatile impurities, residual solvents.Routine quality control, purity determination, and assay.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods for 2-(Chloromethyl)-5-methoxypyridine hydrochloride is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. This guide has provided a comparative overview of three powerful analytical techniques: HPLC-MS/MS, GC-MS, and HPLC-UV.

  • HPLC-MS/MS is the method of choice for applications requiring the highest sensitivity and specificity, such as the detection of genotoxic impurities or in-depth impurity profiling.[1][2]

  • GC-MS serves as a valuable tool for the analysis of volatile organic impurities that may be present in the sample.[3]

  • HPLC-UV remains the workhorse for routine quality control, offering a balance of performance, cost-effectiveness, and ease of use.[4]

Ultimately, the selection of an analytical method should be based on a thorough understanding of the analytical requirements, including the nature of the sample, the expected concentration of the analyte, and the intended use of the data. By following the principles of method validation outlined in this guide and adhering to regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

  • Validated UV spectrophotometric and HPLC methods for quantitative determination of zotepine. Research Journal of Pharmacy and Technology. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Kim, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules, 27(23), 8279. [Link]

  • The Analytical Method Development and Validation: A Review. ResearchGate. [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Introduction to Analytical Method Development and Validation. Lab Manager. [Link]

  • Development and Validation of Analytical Methods, Volume 3. Elsevier. [Link]

  • Analytical Method Development and Validation for Compliant Testing Webinar. YouTube. [Link]

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A Comparative Guide to the Kinetic Studies of Reactions Involving 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reaction kinetics of 2-(Chloromethyl)-5-methoxypyridine hydrochloride, a critical intermediate in pharmaceutical synthesis. We will explore the fundamental principles governing its reactivity, present a detailed protocol for a comprehensive kinetic study, and compare its performance against viable alternatives. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and deepen their understanding of reaction dynamics.

Introduction: The Significance of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like esomeprazole and omeprazole.[1][2] These drugs are widely used to treat acid-related gastrointestinal conditions. The core structure of these APIs is formed by coupling the pyridine moiety with a benzimidazole derivative. The efficiency, yield, and purity of the final product are critically dependent on the kinetics of this coupling reaction.

Understanding the reaction kinetics is not merely an academic exercise; it is fundamental to:

  • Process Optimization: Identifying rate-limiting steps and optimizing conditions (temperature, concentration, solvent) to maximize throughput and yield.

  • Impurity Profiling: Controlling reaction rates to minimize the formation of side products and impurities.[3]

  • Scale-Up: Ensuring consistent and predictable reaction performance when transitioning from laboratory-scale to industrial production.

The primary reaction pathway for this compound is a bimolecular nucleophilic substitution (SN2) reaction, where the chloromethyl group serves as the electrophilic site for attack by a nucleophile.

The SN2 Reaction Mechanism: A Kinetic Perspective

The reactions of 2-(Chloromethyl)-5-methoxypyridine hydrochloride are classic examples of the SN2 mechanism. This is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[4][5]

The rate of an SN2 reaction is dependent on the concentration of both the substrate (the pyridine derivative) and the nucleophile.[5] The rate law is expressed as:

Rate = k[Substrate][Nucleophile]

This second-order kinetic profile means that the reaction speed is highly sensitive to the concentrations of both reactants.[5] Several key factors influence the rate constant, k:

  • Substrate Structure: The electrophilic carbon is a primary carbon (-CH₂Cl), which is ideal for SN2 reactions due to minimal steric hindrance.[6][7]

  • Nucleophile Strength: A stronger, more reactive nucleophile will lead to a faster reaction.

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating the reaction.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred as they solvate the cation but not the anionic nucleophile, enhancing its reactivity.[6][8]

Visualizing the SN2 Pathway

Kinetic_Workflow prep 1. Prepare Stock Solutions - Pyridine derivative in DMF - Nucleophile in DMF - Internal Standard in DMF setup 2. Reaction Setup - Add nucleophile & solvent to vessel - Equilibrate to desired temp (e.g., 50°C) prep->setup initiate 3. Initiate Reaction - Add pyridine derivative solution (t=0) - Start timer and stirring setup->initiate sample 4. Timed Sampling - Withdraw aliquots at intervals (e.g., 2, 5, 10, 20, 40, 60 min) initiate->sample sample->sample Repeat quench 5. Quench & Prepare Sample - Add aliquot to vial with cold solvent & internal standard sample->quench analyze 6. HPLC Analysis - Inject sample onto HPLC - Quantify reactant & product peaks quench->analyze data 7. Data Processing - Plot [Concentration] vs. Time - Determine reaction order & rate constant analyze->data

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.